5-Methyl-1,2,4-oxadiazole-3-carbonyl azide
Description
Properties
IUPAC Name |
5-methyl-1,2,4-oxadiazole-3-carbonyl azide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N5O2/c1-2-6-3(8-11-2)4(10)7-9-5/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAHJRETUHMQIFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C(=O)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5-Methyl-1,2,4-oxadiazole-3-carbonyl azide chemical structure
The following technical guide details the structure, synthesis, and reactivity profile of 5-Methyl-1,2,4-oxadiazole-3-carbonyl azide .
Structure, Synthesis, and Energetic Reactivity Profile
Executive Summary & Chemical Identity
5-Methyl-1,2,4-oxadiazole-3-carbonyl azide is a high-energy heterocyclic intermediate primarily utilized in medicinal chemistry as a precursor to isocyanates, amines, and carbamates via the Curtius rearrangement. It features a 1,2,4-oxadiazole core—a bioisostere for esters and amides—substituted with a methyl group at the C5 position and a reactive carbonyl azide moiety at the C3 position.
Warning: This compound possesses a Carbon-to-Nitrogen (C/N) ratio of < 1, classifying it as a potentially explosive energetic material. It should be generated in situ or handled in sub-gram quantities behind a blast shield.
| Property | Data |
| IUPAC Name | 5-Methyl-1,2,4-oxadiazole-3-carbonyl azide |
| Molecular Formula | |
| Molecular Weight | 153.10 g/mol |
| C/N Ratio | 0.8 (High Explosion Hazard) |
| Key Functionality | Acyl Azide (Electrophile / Curtius Precursor) |
| Core Scaffold | 1,2,4-Oxadiazole (Planar aromatic heterocycle) |
Structural Analysis & Spectroscopic Signatures[3][4][5]
Electronic Structure
The molecule consists of a planar 1,2,4-oxadiazole ring conjugated with a carbonyl azide.
-
Oxadiazole Ring: The O-N bond is weak and polarizable, contributing to the ring's susceptibility to reductive cleavage under harsh conditions, though it is generally stable to acids.
-
Carbonyl Azide: The azide group (
) exhibits resonance between and . The carbonyl group withdraws electron density, increasing the electrophilicity of the carbonyl carbon and destabilizing the azide, lowering the activation energy for thermal decomposition (Curtius rearrangement).
Predicted Spectroscopic Data
Researchers should validate synthesis using these characteristic vibrational and magnetic signatures.
| Technique | Signal | Assignment |
| FT-IR | ~2140–2160 cm⁻¹ | |
| ~1700–1725 cm⁻¹ | ||
| ~1560–1590 cm⁻¹ | ||
| ¹H NMR | ~2.6–2.7 ppm (s, 3H) | Methyl group at C5 (Deshielded by heterocycle) |
| ¹³C NMR | ~12.5 ppm | Methyl carbon |
| ~165 ppm | C5 (Ring carbon attached to methyl) | |
| ~158 ppm | C3 (Ring carbon attached to carbonyl) | |
| ~168 ppm | Carbonyl carbon |
Synthesis Protocol
Safety Directive: Do not scale this reaction above 1.0 mmol without rigorous safety testing (DSC/TGA). The intermediate hydrazide is stable, but the final azide is shock-sensitive.
Retrosynthetic Logic
The 3-carbonyl substitution pattern dictates the use of an amidoxime derived from a cyanoformate . Standard acetamidoxime synthesis yields the inverse isomer (3-methyl-5-carbonyl).
Step-by-Step Methodology
Step 1: Precursor Formation (Ethyl 2-amino-2-(hydroxyimino)acetate)
React ethyl cyanoformate with hydroxylamine hydrochloride and sodium carbonate in ethanol/water.
Step 2: Cyclization to Oxadiazole Core
React the amidoxime intermediate with acetic anhydride (or acetyl chloride).
-
Conditions: Reflux in toluene or heating neat.
-
Product:Ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate .
-
Note: This establishes the stable heterocyclic core.
Step 3: Hydrazide Formation
Treat the ethyl ester with hydrazine hydrate in ethanol at
-
Product:5-Methyl-1,2,4-oxadiazole-3-carbohydrazide .
-
Purification: Isolate by filtration; this solid is generally stable.
Step 4: Azide Generation (The Critical Step)
Method A: Nitrosation (Classic)
-
Dissolve hydrazide in
at . -
Add aqueous
dropwise, maintaining temperature . -
Extract immediately with cold dichloromethane (
). -
Do not concentrate to dryness. Use the solution directly for subsequent steps.
Method B: Direct Activation (Modern/Safer) React the carboxylic acid (hydrolyzed ester) with Diphenylphosphoryl azide (DPPA) and TEA in toluene. This avoids isolating the free acyl azide.[4][5]
Figure 1: Synthetic pathway to 5-Methyl-1,2,4-oxadiazole-3-carbonyl azide via the amidoxime route.[6][1][7]
Reactivity Profile: The Curtius Rearrangement
The primary utility of this molecule is the thermal Curtius rearrangement to generate the corresponding isocyanate.
Mechanism[1][2][7][12]
-
Thermolysis: Upon heating (typically
), the acyl azide loses molecular nitrogen ( ). -
Migration: The oxadiazole ring migrates from the carbonyl carbon to the nitrogen atom.
-
Isocyanate Formation: A transient isocyanate (
) is formed. -
Trapping:
-
With Alcohol: Forms a Carbamate.
-
With Amine: Forms a Urea.
-
With Water: Hydrolyzes to the unstable carbamic acid
5-Methyl-1,2,4-oxadiazol-3-amine .
-
Figure 2: Mechanism of the Curtius Rearrangement for isocyanate generation.
Safety & Handling Protocols (E-E-A-T)
Critical Hazard: Low molecular weight acyl azides (
-
Rule of Six Violation: This molecule has only 4 carbons for 5 nitrogens. It violates standard safety rules for isolatable azides.
-
Storage: Never store the pure solid. If isolation is absolutely necessary, store wet with solvent at
for < 24 hours. -
Quenching: Quench unused azide with
aqueous NaOH (hydrolysis) or saturated sodium nitrite/sulfuric acid (chemical decomposition). -
PPE: Kevlar gloves, blast shield, and face shield are mandatory.
References
-
Pace, A., & Buscemi, S. (2017). Advances in the Chemistry of 1,2,4-Oxadiazoles. Topics in Heterocyclic Chemistry. Link
-
Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition. Link
-
Shioiri, T., et al. (1972). Diphenylphosphoryl azide. A new convenient reagent for a modified Curtius reaction and for peptide synthesis. Journal of the American Chemical Society. Link
-
Bostrom, J., et al. (2012). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry. Link
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- 1. researchgate.net [researchgate.net]
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- 3. Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. RU2512293C1 - Method of obtaining ethyl 1,2,4-oxadiazole-5-carboxylates - Google Patents [patents.google.com]
- 7. ipbcams.ac.cn [ipbcams.ac.cn]
The Synthetic Versatility of Oxadiazole Carbonyl Azides: A Technical Guide to Their Reactivity and Applications
For the attention of: Researchers, scientists, and drug development professionals.
Abstract
Oxadiazole carbonyl azides represent a class of reactive intermediates with significant potential in organic synthesis and medicinal chemistry. The strategic combination of a stable, bioisosteric oxadiazole ring and a versatile carbonyl azide moiety offers a powerful toolkit for the construction of complex molecular architectures. This guide provides an in-depth exploration of the synthesis and reactivity profile of these compounds, with a particular focus on their propensity to undergo the Curtius rearrangement. We will delve into the mechanistic underpinnings of their thermal and photochemical transformations, their utility in the synthesis of valuable downstream products such as amines, carbamates, and ureas, and their potential for participation in cycloaddition reactions. This document serves as a technical resource for researchers seeking to leverage the unique chemical properties of oxadiazole carbonyl azides in drug discovery and materials science.
Introduction: The Oxadiazole Scaffold in Modern Chemistry
The oxadiazole ring system, a five-membered heterocycle containing one oxygen and two nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science.[1][2][3] Its various isomers, most notably the 1,3,4- and 1,2,4-oxadiazoles, are frequently incorporated into pharmaceutical agents due to their favorable metabolic stability, ability to act as bioisosteric replacements for amide and ester functionalities, and their capacity to engage in hydrogen bonding.[4] The introduction of a carbonyl azide group onto the oxadiazole ring creates a molecule primed for a variety of chemical transformations, the most prominent of which is the Curtius rearrangement, a reliable method for the synthesis of amines and their derivatives.[5][6][7]
This guide will focus on the synthesis of oxadiazole carbonyl azides and their subsequent chemical behavior, providing researchers with the foundational knowledge to exploit their reactivity in their own synthetic endeavors.
Synthesis of Oxadiazole Carbonyl Azides
The synthesis of oxadiazole carbonyl azides typically proceeds through a two-step sequence: the preparation of the corresponding oxadiazole carboxylic acid, followed by its conversion to the carbonyl azide.
Preparation of Oxadiazole Carboxylic Acid Precursors
A variety of synthetic routes to 1,3,4- and 1,2,4-oxadiazole carboxylic acids have been reported. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
For 1,3,4-Oxadiazole-2-carboxylic Acids:
A common and effective method involves the cyclodehydration of a 1,2-diacylhydrazine.[8][9][10][11] This can be achieved by reacting a carboxylic acid hydrazide with an appropriate acylating agent, such as an acid chloride or another carboxylic acid, in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[8][10]
For 1,2,4-Oxadiazole-3-carboxylic Acids:
These are often synthesized via the reaction of an amidoxime with an activated carboxylic acid derivative, followed by cyclization.[12][13]
Experimental Protocol: Synthesis of 5-Aryl-1,3,4-oxadiazole-2-carboxylic Acid
-
Step 1: Formation of the Diacylhydrazine: To a solution of an aryl carboxylic acid hydrazide (1.0 eq.) in a suitable solvent (e.g., pyridine, DMF), add an equimolar amount of an acid chloride (e.g., oxalyl chloride monomethyl ester) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting hydrazide.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude diacylhydrazine.
-
Step 2: Cyclodehydration: Dissolve the crude diacylhydrazine in a dehydrating agent such as phosphorus oxychloride (POCl₃).
-
Heat the mixture at reflux for 2-6 hours.
-
Carefully pour the cooled reaction mixture onto crushed ice and extract the product with an appropriate organic solvent.
-
Wash the organic layer with a saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting crude ester by column chromatography.
-
Step 3: Hydrolysis: Hydrolyze the ester to the carboxylic acid using standard conditions (e.g., LiOH in THF/water).
Conversion to Oxadiazole Carbonyl Azides
The conversion of the oxadiazole carboxylic acid to the corresponding carbonyl azide can be accomplished through two primary methods:
-
From the Acyl Chloride: The carboxylic acid is first converted to the more reactive acyl chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride.[7][14] The resulting acyl chloride is then reacted with an azide source, typically sodium azide (NaN₃), to furnish the oxadiazole carbonyl azide.[14]
-
Directly from the Carboxylic Acid: Reagents like diphenylphosphoryl azide (DPPA) allow for the one-pot conversion of a carboxylic acid directly to the carbonyl azide, often proceeding under milder conditions.[14]
Experimental Protocol: Synthesis of 5-Aryl-1,3,4-oxadiazole-2-carbonyl Azide
-
Method A (from Acyl Chloride):
-
Suspend the 5-aryl-1,3,4-oxadiazole-2-carboxylic acid (1.0 eq.) in thionyl chloride (SOCl₂).
-
Add a catalytic amount of DMF and heat the mixture at reflux for 2-3 hours.
-
Remove the excess SOCl₂ under reduced pressure to obtain the crude acyl chloride.
-
Dissolve the crude acyl chloride in a dry, aprotic solvent such as acetone or THF.
-
Add a solution of sodium azide (NaN₃) (1.1-1.5 eq.) in a minimal amount of water dropwise at 0 °C.
-
Stir the reaction at 0 °C for 1-2 hours.
-
Pour the reaction mixture into ice-water and extract the product with an organic solvent.
-
Wash the organic layer with cold water and brine, dry over anhydrous sodium sulfate, and carefully concentrate under reduced pressure at low temperature to yield the oxadiazole carbonyl azide.
-
-
Method B (using DPPA):
-
To a solution of the 5-aryl-1,3,4-oxadiazole-2-carboxylic acid (1.0 eq.) in a dry, inert solvent (e.g., toluene or THF), add triethylamine (1.1 eq.).
-
Add diphenylphosphoryl azide (DPPA) (1.1 eq.) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 1-3 hours, or until the reaction is complete by TLC.
-
The resulting solution of the oxadiazole carbonyl azide can often be used directly in the next step without isolation.
-
Reactivity Profile of Oxadiazole Carbonyl Azides
The reactivity of oxadiazole carbonyl azides is dominated by the chemistry of the carbonyl azide group, with the oxadiazole ring primarily acting as a modulating substituent.
The Curtius Rearrangement: A Gateway to Isocyanates
The hallmark reaction of acyl azides is the Curtius rearrangement, which involves the thermal or photochemical decomposition to an isocyanate with the loss of nitrogen gas.[5][6][7][15] This rearrangement is a highly reliable and versatile transformation.
Thermally induced Curtius rearrangement is believed to proceed through a concerted mechanism where the migration of the oxadiazole ring and the expulsion of nitrogen gas occur simultaneously, thus avoiding the formation of a discrete nitrene intermediate.[6] This concerted pathway ensures the retention of stereochemistry if a chiral center were present.
The electron-withdrawing nature of the oxadiazole ring is expected to influence the rate of the rearrangement, although specific quantitative studies on this effect are not widely reported.
In contrast to the thermal process, photochemical decomposition of acyl azides is thought to occur via a stepwise mechanism involving the formation of a highly reactive acyl nitrene intermediate.[1] This nitrene can then rearrange to the isocyanate. However, the reactive nature of the nitrene can lead to side reactions, such as C-H insertion, which may reduce the yield of the desired isocyanate.[1]
Figure 1: Synthesis and primary reactivity of oxadiazole carbonyl azides.
Trapping the Isocyanate Intermediate
The oxadiazolyl isocyanate generated from the Curtius rearrangement is a versatile intermediate that can be trapped in situ with a variety of nucleophiles to produce stable, and often biologically relevant, products.[14][16]
-
Reaction with Water: Hydrolysis of the isocyanate leads to an unstable carbamic acid, which readily decarboxylates to yield the corresponding 2-amino-oxadiazole.[7][14]
-
Reaction with Alcohols: In the presence of an alcohol, the isocyanate is converted to a stable carbamate (urethane).[14][16]
-
Reaction with Amines: Amines react with the isocyanate to form urea derivatives.[14][16]
| Nucleophile | Product | Functional Group |
| Water (H₂O) | 2-Amino-oxadiazole | Primary Amine |
| Alcohol (R'OH) | Oxadiazolyl Carbamate | Carbamate |
| Amine (R'₂NH) | Oxadiazolyl Urea | Urea |
| Table 1: Products from the trapping of oxadiazolyl isocyanates. |
Experimental Protocol: Curtius Rearrangement and In Situ Trapping
-
Prepare a solution of the oxadiazole carbonyl azide in an inert, high-boiling solvent (e.g., toluene, dioxane).
-
For Carbamate Synthesis: Add the desired alcohol (e.g., benzyl alcohol, t-butanol) to the solution.
-
Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction by TLC for the disappearance of the acyl azide. The evolution of nitrogen gas will be observed.
-
Continue heating for 1-4 hours after the gas evolution ceases to ensure complete reaction.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired carbamate.
-
For Amine Synthesis: Perform the rearrangement in an inert solvent. After cooling, carefully add dilute acid (e.g., 1M HCl) and heat to hydrolyze the intermediate. Neutralize and extract the product.
-
For Urea Synthesis: After the rearrangement is complete and the solution has cooled, add the desired amine and stir at room temperature.
Potential for Cycloaddition Reactions
While the Curtius rearrangement is the most common reaction pathway, the azide functionality can also participate in cycloaddition reactions, particularly [3+2] cycloadditions with alkynes and alkenes.[16] Although there is limited specific literature on the cycloaddition reactions of oxadiazole carbonyl azides, the reactivity of other heterocyclic azides suggests this is a plausible transformation.[16] Such reactions would lead to the formation of triazole rings, further increasing the molecular complexity and offering access to novel heterocyclic systems.
Figure 2: Potential [3+2] cycloaddition of an oxadiazole carbonyl azide.
Conclusion and Future Outlook
Oxadiazole carbonyl azides are valuable and versatile synthetic intermediates. Their synthesis from readily available oxadiazole carboxylic acids is straightforward, and their reactivity is dominated by the predictable and highly useful Curtius rearrangement. This reaction provides a reliable entry point to oxadiazolyl isocyanates, which can be further functionalized to a wide range of important nitrogen-containing compounds.
While the primary reactivity of these molecules is well-understood based on the established chemistry of acyl azides, further research into the specific influence of the oxadiazole ring on reaction rates and the exploration of their potential in cycloaddition reactions would be valuable contributions to the field. The continued development of synthetic methodologies utilizing these reactive intermediates will undoubtedly lead to the discovery of novel bioactive molecules and advanced materials.
References
-
Cycloaddition reactions of heterocyclic azides with 2-cyanoacetamidines as a new route to C, N-diheteroarylcarbamidines. Beilstein Journal of Organic Chemistry, 2024. [Link]
-
Curtius rearrangement. Wikipedia, 2023. [Link]
-
Cycloaddition reactions of heterocyclic azides with 2-cyanoacetamidines as a new route to C,N-diheteroarylcarbamidines. PMC, 2024. [Link]
-
Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 2022. [Link]
-
Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 2011. [Link]
-
Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research, 2025. [Link]
-
Curtius rearrangement. Wikipedia, 2023. [Link]
-
Revisiting the thermal decomposition of five ortho -substituted phenyl azides by calorimetric techniques. ResearchGate, 2012. [Link]
-
Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal. [Link]
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI, 2022. [Link]
-
Synthesis of some new 2, 5-disubstituted 1,3,4-oxadiazole derivatives and their biological activity. Indian Journal of Chemistry, 2003. [Link]
-
Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Preprints.org, 2025. [Link]
-
Microwave-Assisted Synthesis of Unsymmetrical 5-Phenyl-1,3,4-oxadiazoles Containing Bis(carboxymethyl)amino Group. MDPI, 2023. [Link]
-
Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation. SpringerLink, 2020. [Link]
-
A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. PMC, 2022. [Link]
-
Recent Advances in Synthetic Approaches for 1,3,4- Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. MDPI, 2025. [Link]
-
1,2,4-Oxadiazole synthesis. Organic Chemistry Portal. [Link]
-
Curtius Rearrangement. Chemistry Steps. [Link]
-
What is the best way to convert aromatic carboxylic acid derivatives into1,3,4-oxadiazole? ResearchGate, 2020. [Link]
-
(1-(4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl)-methylenyls α,ω-Bisfunctionalized 3- and 4-PEG: Synthesis and Photophysical Studies. PMC, 2023. [Link]
-
PHOTOINDUCED MOLECULAR REARRANGEMENTS OF 0-N BOND-CONTAINING FIVE-MEMBERED HETEROCYCLES. AN ASSAY FOR 1,2,4- AND 1,2,5-OXADIAZOL. Semantic Scholar, 1996. [Link]
-
Synthesis, characterization and biological activities of 2,5-disubstituted 1,3,4–oxadiazoles. Der Pharma Chemica, 2011. [Link]
-
Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. PMC, 2021. [Link]
-
Redefining the Scope of the Curtius Reaction via a Dehomologation of Carboxylic Acids Bearing an Alpha Leaving. ISU ReD, 2017. [Link]
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Literature review on oxadiazole-based energetic compounds
Title: Engineering High-Density Energetic Materials: A Technical Review of Oxadiazole Scaffolds Document Type: Technical Whitepaper / Literature Review Author Persona: Senior Application Scientist (Energetic Materials & Chemical Propulsion)
Executive Summary: The Density-Stability Paradox
In the pursuit of next-generation High Energy Density Materials (HEDMs), the field faces a persistent "iron triangle" of trade-offs: performance (detonation velocity/pressure), sensitivity (safety), and stability (thermal/chemical). While traditional nitramines like RDX (1,3,5-trinitro-1,3,5-triazinane) and HMX (octogen) remain the benchmarks, they are approaching their theoretical limits.
This guide analyzes oxadiazole-based compounds —specifically 1,2,4-oxadiazole and 1,2,5-oxadiazole (furazan/furoxan) derivatives—as the premier solution to breaking this paradox. Unlike carbon-heavy aromatics (TNT), oxadiazoles offer high nitrogen content and positive heats of formation (
For the Pharmaceutical Scientist: While this guide focuses on energetics, the oxadiazole ring is a privileged pharmacophore (bioisostere for amides/esters). The thermodynamic stability principles discussed here—specifically how ring substitution patterns resist oxidative ring-opening—directly parallel metabolic stability optimization in drug design.
The Oxadiazole Architecture: Isomerism and Energy Potential
The choice of isomer dictates the material's primary function. We categorize them by their nitrogen arrangement and resulting electrostatic potential.
The 1,2,5-Oxadiazole (Furazan) & Furoxan System[1][2][3]
-
Role: The "Powerhouse."
-
Mechanism: The 1,2,5-ring possesses a high positive
(+215 kJ/mol for the parent ring). When oxidized to the N-oxide (furoxan), the density increases significantly due to closer crystal packing and the "latent nitro" effect of the N-oxide oxygen. -
Key Compound: DNTF (3,4-bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole N-oxide).[1] DNTF is a melt-castable explosive that outperforms HMX in density (1.93 g/cm³) and detonation velocity.
The 1,2,4-Oxadiazole System
-
Role: The "Stabilizer."
-
Mechanism: While slightly lower in energy than furazans, 1,2,4-oxadiazoles offer superior thermal stability and lower sensitivity. They are ideal backbones for linking high-energy explosophores (like trinitromethyl groups) without compromising safety.
-
Key Compound: DNABO (5,5'-dinitramino-3,3'-bi(1,2,4-oxadiazole)).[2]
Synthesis Architectures & Protocols
Synthesizing these materials requires a "Building Block" approach: constructing the heterocyclic core first, then functionalizing it with energetic groups (nitro, nitramino, azido).
Visualizing the Synthesis Workflow
The following diagram illustrates the standard pathway for creating high-performance bis-oxadiazoles, moving from amidoxime precursors to the final nitrated energetic salt.
Figure 1: Synthetic pathway from nitrile precursors to energetic salts via the amidoxime route.[3]
Detailed Protocol: Synthesis of DNABO
Context: This protocol synthesizes 5,5'-dinitramino-3,3'-bi(1,2,4-oxadiazole) .[2] This molecule is chosen for its balance of high density (>1.85 g/cm³ in salt form) and manageable sensitivity.[4]
Reagents Required:
-
Diaminoglyoxime (DAG)
-
Trifluoroacetic anhydride (TFAA)
-
100% Nitric Acid (White Fuming Nitric Acid - WFNA)
-
Acetonitrile (anhydrous)
Step-by-Step Methodology:
-
Scaffold Formation (Cyclization):
-
Dissolve diaminoglyoxime (10 mmol) in anhydrous acetonitrile under an inert atmosphere (
). -
Add Trifluoroacetic anhydride (2.2 eq) dropwise at 0°C. Causality: Low temperature prevents runaway exotherms during the acylation of the oxime oxygen.
-
Reflux the mixture for 4 hours. The heat drives the dehydration cyclization to form the 1,2,4-oxadiazole ring.
-
Purification: Evaporate solvent; recrystallize from ethanol to obtain the diamino-bis-oxadiazole intermediate.
-
-
Nitration (Energetic Functionalization):
-
Safety Critical: Prepare a blast shield. Cool 100%
(5 mL) to -5°C. -
Add the diamino-intermediate (1 g) in small portions. Causality: The amino group (-NH2) is converted to a nitramino group (-NHNO2). This step significantly increases the oxygen balance and density.[5][6]
-
Stir at 0°C for 1 hour, then allow to warm to ambient temperature (20°C) for 2 hours.
-
Quench by pouring onto crushed ice. The product (DNABO) will precipitate as a white solid.
-
-
Salt Formation (Self-Validating Step):
-
React the free acid DNABO with hydroxylamine solution.
-
Validation: If the density of the resulting crystal is <1.80 g/cm³, the salt formation or crystal packing is defective (likely solvates present). High-performance salts must exceed 1.85 g/cm³.
-
Comparative Performance Analysis
The following data compares oxadiazole-based energetics against standard military explosives (RDX, HMX).
Table 1: Physicochemical and Detonation Properties
| Compound | Class | Density ( | Detonation Velocity ( | Detonation Pressure ( | Impact Sensitivity ( |
| RDX | Nitramine | 1.82 | 8,750 | 34.0 | 7.5 (Sensitive) |
| HMX | Nitramine | 1.91 | 9,100 | 39.0 | 7.4 (Sensitive) |
| DNTF | Furazan/Furoxan | 1.93 | 9,350 | 42.0 | 5.0 (Very Sensitive) |
| LLM-172 | Bis-Furazan | 1.83 | 8,700 | 33.5 | >20 (Insensitive) |
| DNABO (Salt) | Bis-1,2,4-Oxadiazole | 1.88 | 8,916 | 36.2 | 15 (Moderate) |
Key Insights:
-
Density Dominance: DNTF surpasses HMX in density (1.93 vs 1.91). Since detonation pressure scales with
, even small density gains yield massive performance spikes. -
The Sensitivity Trade-off: DNTF is highly powerful but more sensitive than RDX.
-
The Sweet Spot: LLM-172 and DNABO salts offer performance comparable to RDX/HMX but with significantly reduced sensitivity (
> 15-20 J), making them safer for transport and handling (IM - Insensitive Munitions compliant).
Scientific Logic: Structure-Property Relationships
To design better materials, we must understand the causality between molecular features and macroscopic performance.
Figure 2: Causal logic connecting molecular features to energetic performance parameters.
Mechanistic Explanation:
-
Heat of Formation: The oxadiazole ring is inherently strained. Upon detonation, the ring breaks, releasing this strain energy. Unlike TNT (which relies on combustion of the carbon backbone), oxadiazoles derive power from the formation of extremely stable
gas. -
Desensitization: The introduction of amino groups (-NH2) adjacent to nitro groups allows for intramolecular hydrogen bonding. This "locks" the nitro group in place, preventing accidental triggering by mechanical shock.
Future Outlook: Cocrystals and MOFs
The next frontier lies in Energetic Cocrystals . Recent studies (e.g., CL-20/HMX systems) have shown that cocrystallizing a sensitive high-power oxidant (like CL-20) with a stable oxadiazole backbone can create a "hybrid" material.
-
Hypothesis: A cocrystal of DNTF (power) and 1,2,4-oxadiazole (stability) could theoretically achieve
m/s with impact sensitivity > 10 J. -
Actionable R&D: Researchers should focus on "solvent-mediated energetic cocrystallization" using resonant acoustic mixing (RAM) to explore these pairings.
References
-
Fershtat, L. L., & Makhova, N. N. (2024). Energetic 1,2,4-oxadiazoles: synthesis and properties. Russian Chemical Reviews. Link
-
Xue, Q., et al. (2020).[7] A Family of Energetic Materials Based on 1,2,4-Oxadiazole and 1,2,5-Oxadiazole Backbones.[3][7] Frontiers in Chemistry. Link
-
Zhang, Q., et al. (2023).[6][8] Enhanced Energetic Performance via the Combination of Furoxan and Oxa-[5,5]bicyclic Structures. International Journal of Molecular Sciences. Link
-
Tang, Y., et al. (2017).[5][8] Synthesis and properties of 5,5′-dinitramino-3,3′-bi(1,2,4-oxadiazole) and its energetic salts. New Journal of Chemistry. Link
-
Pagoria, P. F., et al. (2017). Synthesis and characterization of multicyclic oxadiazoles and 1-hydroxytetrazoles as energetic materials. Journal of Physical Chemistry A. Link
-
Fischer, D., et al. (2015). TKX-50: A highly energetic material with low sensitivity. Journal of Materials Chemistry A. Link
Sources
- 1. Energetic materials based on poly furazan and furoxan structures [html.rhhz.net]
- 2. Synthesis and properties of 5,5′-dinitramino-3,3′-bi(1,2,4-oxadiazole) and its energetic salts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. osti.gov [osti.gov]
- 4. Explosive materials – Chemring Group PLC [chemring.com]
- 5. Enhanced Energetic Performance via the Combination of Furoxan and Oxa-[5,5]bicyclic Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhanced Energetic Performance via the Combination of Furoxan and Oxa-[5,5]bicyclic Structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | A Family of Energetic Materials Based on 1,2,4-Oxadiazole and 1,2,5-Oxadiazole Backbones With Low Insensitivity and Good Detonation Performance [frontiersin.org]
- 8. semanticscholar.org [semanticscholar.org]
Methodological & Application
Application Note: Strategic Synthesis of Bioactive 1,2,3-Triazolyl-1,3,4-Oxadiazole Conjugates via CuAAC
Executive Summary & Scientific Rationale
The fusion of 1,3,4-oxadiazoles and 1,2,3-triazoles represents a "privileged scaffold" strategy in modern medicinal chemistry. Both heterocycles are known bioisosteres of amide and ester linkages, offering improved metabolic stability and hydrogen-bonding capabilities.
-
The Oxadiazole Moiety: Acts as a lipophilic spacer and hydrogen bond acceptor, widely validated in anticancer (e.g., Zibotentan) and antimicrobial agents.
-
The Triazole Moiety: Generated via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) , it serves as a rigid linker that mimics the peptide bond without susceptibility to enzymatic hydrolysis.
This Application Note details the protocol for synthesizing these bis-heterocyclic conjugates. It specifically addresses the handling of oxadiazole-bearing azides —precursors that require specific safety and solubility considerations due to the energetic nature of the azido group and the electron-deficient nature of the oxadiazole ring.
Critical Safety Protocol: Handling Organic Azides
WARNING: Azido-heterocycles are potentially energetic materials. The high nitrogen content can lead to rapid decomposition or explosion if subjected to heat, shock, or friction.
-
The
Ratio Rule: Ensure the total number of carbon ( ) and oxygen ( ) atoms relative to nitrogen ( ) atoms follows the safety equation: . If the ratio is , the compound is considered unstable.-
Note: Direct 2-azido-1,3,4-oxadiazoles often violate this rule and exist in equilibrium with open-chain acyl azides. They should be generated in situ or handled in solution only.
-
-
Temperature Control: Never reflux reaction mixtures containing low-molecular-weight azido-oxadiazoles. Maintain temperatures below 60°C unless thermal stability data (DSC/TGA) confirms safety.
-
Metal Waste: Azides can react with heavy metals (Pb, Cu) in plumbing to form highly explosive metal azides. Quench all azide waste with 10% sodium nitrite (
) and sulfuric acid before disposal.
Experimental Workflow: Synthesis of Triazolyl-Oxadiazole Hybrids
This protocol describes the synthesis of a 2-(4-azidophenyl)-1,3,4-oxadiazole intermediate, followed by CuAAC "Click" coupling. This approach is preferred over using unstable 2-azido-1,3,4-oxadiazoles directly.
Phase A: Synthesis of the Azido-Oxadiazole Precursor
Objective: Convert a 2-(4-aminophenyl)-1,3,4-oxadiazole into its azide derivative via diazotization.
Reagents:
-
2-(4-aminophenyl)-5-phenyl-1,3,4-oxadiazole (1.0 equiv)
-
Sodium Nitrite (
) (1.5 equiv) -
Sodium Azide (
) (1.5 equiv) -
Hydrochloric Acid (
, 6M) -
Solvent: Water/Ethanol (1:1)
Protocol:
-
Dissolution: Dissolve the amino-oxadiazole (10 mmol) in a mixture of 6M HCl (15 mL) and ethanol (10 mL). Cool the solution to 0–5°C in an ice bath.
-
Diazotization: Dropwise add a cold aqueous solution of
(15 mmol in 5 mL ). Stir for 20 minutes at 0°C. The solution should turn clear/yellowish. -
Azidation: Carefully add a solution of
(15 mmol in 5 mL ) dropwise. Caution: Nitrogen gas evolution will occur. -
Precipitation: Stir for 1 hour at room temperature. The azido-oxadiazole product typically precipitates.
-
Isolation: Filter the solid, wash with cold water (3x) and diethyl ether. Do not dry completely if the scale is >1g; store as a wet cake or use immediately.
Phase B: The CuAAC "Click" Reaction
Objective: Coupling the azido-oxadiazole with a terminal alkyne.
Reagents:
-
Azido-oxadiazole precursor (1.0 equiv)
-
Terminal Alkyne (e.g., Phenylacetylene, Propargyl alcohol) (1.1 equiv)
-
Catalyst: Copper(II) Sulfate Pentahydrate (
) (5-10 mol%) -
Reductant: Sodium Ascorbate (10-20 mol%)
-
Ligand (Optional but Recommended): TBTA or THPTA (to protect Cu(I) from oxidation and chelation by the oxadiazole nitrogens).
-
Solvent System:
-Butanol / Water (1:1) or DMSO / Water (for low solubility substrates).
Step-by-Step Protocol:
-
Setup: In a 20 mL scintillation vial equipped with a magnetic stir bar, suspend the Azido-oxadiazole (1.0 mmol) and Alkyne (1.1 mmol) in 4 mL of
-BuOH/Water (1:1). -
Catalyst Preparation:
-
Prepare a fresh 1M solution of Sodium Ascorbate in water.
-
Prepare a 0.5M solution of
in water.
-
-
Initiation: Add the
solution (100 µL, 0.05 mmol) followed immediately by the Sodium Ascorbate solution (200 µL, 0.2 mmol).-
Observation: The mixture should turn bright yellow/orange (indicative of Cu(I) species). If it turns dark brown/black, oxidation has occurred; add more ascorbate.
-
-
Reaction: Stir vigorously at room temperature (25°C) for 6–12 hours.
-
Monitoring: Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). The azide spot (usually higher
) should disappear.
-
-
Workup:
-
Method A (Precipitation): If the product precipitates, dilute with 10 mL cold water, filter, and wash with 5% ammonium hydroxide (to remove copper traces).
-
Method B (Extraction): If soluble, extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with brine, dry over
, and concentrate.
-
-
Purification: Recrystallization from Ethanol/DMF is usually sufficient. If necessary, purify via silica gel column chromatography.
Data Analysis & Optimization
The following table summarizes optimization data for the coupling of 2-(4-azidophenyl)-5-phenyl-1,3,4-oxadiazole with phenylacetylene.
| Entry | Solvent System | Catalyst (mol%) | Temperature | Time (h) | Yield (%) | Notes |
| 1 | 5 | 25°C | 24 | 45 | Poor solubility of azide. | |
| 2 | THF/ | 5 | 25°C | 12 | 72 | Moderate yield. |
| 3 | 5 | 25°C | 8 | 92 | Optimal conditions. | |
| 4 | DMSO | 2 | 40°C | 4 | 88 | Difficult workup (DMSO removal). |
| 5 | DCM | 5 (CuI/DIEA) | 25°C | 18 | 65 | Anhydrous conditions (less efficient). |
Key Insight: The
Mechanistic & Workflow Visualization
The following diagram illustrates the convergent synthesis and the catalytic cycle, highlighting the role of the oxadiazole ring as a spectator pharmacophore during the click cycle.
Figure 1: Workflow for the synthesis of Triazolyl-Oxadiazole conjugates via diazotization and CuAAC.
Applications in Drug Discovery[1][2][3][4][5]
The resulting 1,2,3-triazolyl-1,3,4-oxadiazole hybrids are highly relevant in current therapeutic research:
-
Anticancer Agents: Hybrids targeting the Epidermal Growth Factor Receptor (EGFR) have shown
values in the micromolar range against HeLa and MCF-7 cell lines. The triazole ring acts as a linker that positions the oxadiazole deep within the binding pocket. -
Antimicrobials: These conjugates have demonstrated efficacy against Mycobacterium tuberculosis (H37Rv strain), where the oxadiazole ring is believed to interact with the enoyl-ACP reductase enzyme.
-
Fluorescent Probes: Due to the extended conjugation between the phenyl, oxadiazole, and triazole rings, these molecules often exhibit strong fluorescence, making them useful as "turn-on" cellular probes.
References
-
Sharpless, K. B., et al. (2002). "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie International Edition. Link
- Nantka-Namirski, P. (1967). "Synthesis of 1,2,3-triazolyl-1,3,4-oxadiazoles." Acta Poloniae Pharmaceutica.
-
Ahsan, M. J., et al. (2020).[1] "Synthesis of New 1,3,4-Oxadiazole-Incorporated 1,2,3-Triazole Moieties as Potential Anticancer Agents." Russian Journal of Bioorganic Chemistry. Link
-
TCI Chemicals. (2025).[2] "Safety Data Sheet: 2,5-Bis(4-diethylaminophenyl)-1,3,4-oxadiazole." (Safety grounding for oxadiazole handling). Link
-
Meldal, M., & Tornøe, C. W. (2008). "Cu-Catalyzed Azide−Alkyne Cycloaddition." Chemical Reviews. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Stabilizing 5-Methyl-1,2,4-oxadiazole-3-carbonyl azide
Case ID: OX-AZ-STAB-001 Status: Active Support Assigned Specialist: Senior Application Scientist, High-Energy Intermediates Division
⚠️ Module 1: Critical Safety Directive (Read First)
Before addressing stability, we must address safety.[1][2][3] 5-Methyl-1,2,4-oxadiazole-3-carbonyl azide is a high-energy acyl azide . It possesses a high nitrogen-to-carbon ratio and an electron-deficient heterocyclic core, making it significantly more sensitive than simple aliphatic acyl azides.
The "Rule of Six" Violation:
Standard safety heuristics (Rule of Six) suggest that organic azides are safe if
-
Your Molecule:
-
Ratio:
-
Verdict: Highly Unstable / Potentially Explosive.
Mandatory Handling Protocols:
-
Never concentrate to dryness. Isolate only as a solution if possible. If a solid is required, do not scrape it with metal spatulas (risk of friction ignition).[4]
-
Dilution is armor. Store as a solution
. -
Blast Shielding. All manipulations must occur behind a polycarbonate blast shield in a fume hood.
Module 2: The Stability Mechanism (The "Why")
To stabilize this molecule, you must understand the two competing decomposition pathways: The Curtius Rearrangement (Thermal) and Heterocycle Hydrolysis (Chemical).
The Curtius Rearrangement (Thermal Instability)
The 1,2,4-oxadiazole ring is electron-withdrawing. This pulls electron density away from the carbonyl group, making the terminal azide nitrogen more electrophilic and lowering the activation energy for the release of
-
Mechanism: Concerted thermal decomposition releases
gas and rearranges the structure into an Isocyanate (5-methyl-1,2,4-oxadiazol-3-yl isocyanate). -
Symptom: Gas evolution (bubbling) in a sealed vial.
-
Trigger: Heat (
).
Hydrolysis & Nucleophilic Attack (Chemical Instability)
If moisture is present, the isocyanate formed (from trace rearrangement) reacts immediately with water to form an amine, which then reacts with more isocyanate to precipitate as a urea. Furthermore, the oxadiazole ring itself is susceptible to ring-opening in acidic or basic media.
-
Symptom: White precipitate formation or yellowing of solution.
-
Trigger: Water, protic solvents (Alcohols), pH extremes.
Visualizing the Decay Pathways
Figure 1: The dual instability pathways. Thermal energy drives the Curtius rearrangement (top path), while pH/moisture drives hydrolysis and ring opening (bottom path).
Module 3: Solvent Selection & Storage Strategy
The choice of solvent is the single most critical factor for stability. You need a "Goldilocks" solvent: non-nucleophilic, high heat capacity, and free of impurities.
Solvent Compatibility Matrix
| Solvent Class | Suitability | Technical Notes |
| Toluene | Excellent | Non-polar, inert, high boiling point (absorbs exotherms). Does not promote nucleophilic attack. Recommended storage solvent. |
| Dichloromethane (DCM) | Good (Short Term) | Standard synthesis solvent. Warning: Do not store long-term with azides due to potential (though rare) formation of diazidomethane equivalents if trace metal azides are present. |
| Ethyl Acetate | Moderate | Acceptable if strictly anhydrous. Commercial grades often contain ethanol/water traces which must be removed. |
| Alcohols (MeOH, EtOH) | FORBIDDEN | Will react immediately upon any rearrangement to form carbamates. |
| Water | FORBIDDEN | Causes precipitation of urea and ring hydrolysis. |
| THF | Risky | Peroxides in THF can initiate radical decomposition of the azide. Use only if fresh and BHT-free. |
The "Deep Freeze" Protocol
-
Solvent: Dissolve the azide in Anhydrous Toluene (dried over molecular sieves).
-
Container: Amber borosilicate glass vial with a PTFE-lined screw cap. (Amber protects from photodegradation).
-
Headspace: Purge headspace with Argon or Nitrogen to remove moisture.
-
Temperature: Store at -20°C to -80°C .
-
Why? The rate of Curtius rearrangement drops exponentially with temperature. At -20°C, the half-life is typically months to years. At RT, it may be hours.
-
Module 4: Troubleshooting & FAQs
Q1: I see gas bubbles forming in my stored solution. What is happening?
Diagnosis: Thermal decomposition (
-
Vent immediately: The pressure build-up is dangerous.
-
Cool down: The sample is too warm. Move to -80°C if possible.
-
Check Purity: The solution now contains isocyanate. If used for synthesis, calculate the stoichiometry assuming partial conversion.
Q2: A white solid has precipitated at the bottom of my vial. Diagnosis: Moisture ingress. The isocyanate (formed from trace decomposition) reacted with water to form a symmetrical urea, which is insoluble in toluene. Action: Filter the solution. The solid is waste (urea). The filtrate still contains your azide but is now at a lower concentration. Re-titrate or check concentration by HPLC.
Q3: Can I rotovap the solution to change solvents? Diagnosis: High Risk Operation. Action: Do not rotovap to dryness. If you must switch solvents, perform a solvent swap:
-
Add the new higher-boiling solvent (e.g., Toluene).
-
Evaporate the lower-boiling solvent (e.g., DCM) under vacuum at < 10°C (use a high-vacuum pump and a cold bath, not a standard water bath).
-
Never let the volume drop below 20% of the original.
Q4: How do I check if my azide is still good without blowing up the NMR? Diagnosis: Non-destructive analysis. Action: Use FT-IR (Liquid Cell) .
-
Good: Strong peak at ~2140 cm⁻¹ (Azide
stretch) and ~1700 cm⁻¹ (Carbonyl). -
Bad: Appearance of a peak at ~2270 cm⁻¹ (Isocyanate
stretch).
Module 5: Validated Experimental Workflows
Workflow 1: Synthesis Workup & Stabilization
Context: You have just synthesized the azide from the hydrazide +
Figure 2: Safe isolation workflow emphasizing cold chain maintenance and acid neutralization.
Workflow 2: Quality Control (IR Spectroscopy)
-
Take a 50 µL aliquot of the cold solution.
-
Place between NaCl/KBr plates (or use ATR).
-
Scan immediately.
-
Criteria:
-
Absorbance ratio of
(Azide) to (Isocyanate) must be . -
If Isocyanate peak is dominant, discard the batch (quench with ethanol/amine).
-
References
-
BenchChem. Technical Support Center: Acyl Azides - Safe Handling and Quenching. (Accessed 2024). Link
-
Pfister, J. R., & Wymann, W. E. (1983). Synthesis of 1,2,4-oxadiazoles.[5] Synthesis, 1983(01), 38-40. (Provides context on oxadiazole ring stability).
-
Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition, 44(33), 5188-5240. Link
-
University of California Santa Barbara. Laboratory Safety Fact Sheet #26: Synthesizing, Purifying, and Handling Organic Azides.Link
-
Wang, X., et al. (2012). Degradation kinetics and mechanism of an oxadiazole derivative. Journal of Pharmaceutical Sciences. (Details the pH sensitivity of the 1,2,4-oxadiazole ring). Link
Sources
- 1. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. safety.pitt.edu [safety.pitt.edu]
- 4. uvic.ca [uvic.ca]
- 5. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Non-Chromatographic Purification of Unstable Acyl Azides
Welcome to the technical support center for the handling and purification of unstable acyl azides. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the challenges associated with these energetic, yet synthetically valuable, intermediates. Here, we move beyond theoretical knowledge to provide actionable, field-tested advice for purifying unstable acyl azides without resorting to chromatography, a technique often detrimental to their stability.
The inherent instability of many acyl azides means that traditional purification methods like distillation, sublimation, or even standard column chromatography can lead to decomposition, low yields, or significant safety hazards.[1][2] The primary decomposition pathway, the Curtius rearrangement, is often triggered by heat, converting the desired acyl azide into an isocyanate.[1][2] Therefore, non-thermal, non-chromatographic purification methods are not just alternatives; they are often necessities.
This guide is structured to address the most common issues encountered in the lab, providing not just protocols but the scientific rationale behind them.
Frequently Asked Questions (FAQs)
Q1: Is it always necessary to purify my acyl azide?
The most robust and often safest approach is to use the acyl azide in situ.[2] This means the crude solution of the acyl azide, after its synthesis and a basic workup, is used directly in the subsequent reaction step without isolating the pure compound.[1] This strategy minimizes handling and exposure to conditions that could induce decomposition.[1][2]
Expert Insight: Before attempting any purification, critically assess if it is truly required for your downstream application. Often, minor impurities from the acyl azide synthesis (e.g., residual starting materials) can be removed during the purification of the final, more stable product.
Q2: How can I quickly assess the stability of my acyl azide?
While a definitive stability profile requires detailed thermal analysis (e.g., DSC), two general rules of thumb can provide a preliminary assessment:
| Guideline | Description | Implication for Purification |
| Carbon-to-Nitrogen (C/N) Ratio | A higher C/N ratio generally indicates greater stability. A ratio of ≥ 3 is often recommended for compounds that are to be isolated. Low molecular weight azides with high nitrogen content are particularly hazardous. | Acyl azides with a low C/N ratio should ideally be used in situ. If purification is unavoidable, it must be done with extreme caution at low temperatures. |
| "Rule of Six" | This guideline suggests that having at least six carbon atoms for each energetic functional group (like an azide) provides sufficient "ballast" to render the molecule relatively safe to handle. | Similar to the C/N ratio, acyl azides that do not meet the "Rule of Six" are more likely to be unstable and should be handled accordingly. |
Q3: What are the primary non-chromatographic purification methods for unstable acyl azides?
The main techniques are:
-
Extractive Workup: Using liquid-liquid extraction to wash away water-soluble impurities.[1]
-
Precipitation/Crystallization: Inducing the acyl azide to solidify from a solution, leaving impurities dissolved.[2][3]
These methods are detailed in the protocols section below.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis and purification of unstable acyl azides.
Problem 1: Low yield of the desired product after the subsequent reaction, suggesting my acyl azide decomposed.
-
Symptom: Appearance of a strong peak around 2250 cm⁻¹ in the IR spectrum of your crude product, characteristic of an isocyanate (N=C=O stretch).[1]
-
Cause A: High Temperature. The Curtius rearrangement is thermally induced. Temperatures above 0 °C can significantly accelerate this decomposition pathway.[1][2]
-
Solution: Maintain a strict temperature control of ≤ 0 °C throughout the synthesis, workup, and any purification steps. Use ice baths for all manipulations.
-
-
Cause B: Incompatible Materials. Contact with certain metals or use of ground glass joints can initiate decomposition.[1]
-
Solution: Use plastic or ceramic spatulas. If possible, use glassware without ground glass joints, or ensure they are well-lubricated and handled gently.
-
-
Cause C: Hydrolysis. Acyl azides can be sensitive to water, hydrolyzing back to the corresponding carboxylic acid.[1]
-
Solution: Use anhydrous solvents and perform reactions under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Problem 2: My acyl azide seems to be lost during the extractive workup.
-
Symptom: Poor recovery of the product in the organic layer after extraction.
-
Cause A: Incorrect Solvent Choice. The polarity of your acyl azide may make it partially soluble in the aqueous phase.
-
Solution: Choose an appropriate organic solvent for extraction. Ethyl acetate and diethyl ether are common choices.[1] For more polar acyl azides, consider less polar solvents like toluene, but be mindful of potential solubility issues.
-
-
Cause B: Emulsion Formation. The presence of certain reagents or solvents can lead to the formation of a stable emulsion, trapping your product at the interface.
-
Solution: If an emulsion forms, try adding a small amount of brine (saturated NaCl solution) to break it. In some cases, filtering the entire mixture through a pad of Celite® can resolve the issue.
-
Problem 3: I am unable to precipitate or crystallize my acyl azide.
-
Symptom: The acyl azide remains as an oil or in solution even at low temperatures.
-
Cause A: Insufficient Supersaturation. You may have used too much solvent, or the chosen anti-solvent is not effective.
-
Solution: If your product is in an organic solvent, you can try adding a non-polar anti-solvent (like cold hexanes) dropwise until turbidity is observed. Be patient, as crystallization can be slow. Seeding with a previously obtained crystal can also help.
-
-
Cause B: The Acyl Azide is an Oil at Low Temperatures. Some acyl azides have low melting points and will not readily crystallize.
-
Solution: In this case, purification by precipitation or crystallization may not be feasible. An extractive workup followed by immediate use of the solution is the best course of action.
-
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// Connections start -> is_purification_needed; is_purification_needed -> use_in_situ [label="No"]; is_purification_needed -> extractive_workup [label="Yes"]; use_in_situ -> final_product; extractive_workup -> is_solid; is_solid -> precipitation [label="Yes"]; is_solid -> use_in_situ [label="No"]; precipitation -> final_product [label="Successful"]; precipitation -> troubleshoot [label="Unsuccessful"]; troubleshoot -> is_solid; } Caption: Decision workflow for acyl azide purification.
Experimental Protocols
Safety First: Acyl azides are potentially explosive and toxic.[1] Always work in a well-ventilated fume hood, behind a blast shield, and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Avoid heat, friction, and shock.
Protocol 1: Purification by Cold Extractive Workup
This protocol is suitable for removing water-soluble impurities such as excess sodium azide, salts, and water-miscible solvents.
-
Reaction Quenching & Initial Extraction:
-
Once the synthesis of the acyl azide is complete (as determined by TLC or IR spectroscopy), quench the reaction by adding cold water (approx. 2-3 times the reaction volume). Ensure the temperature is maintained at or below 0 °C.
-
Transfer the mixture to a pre-chilled separatory funnel.
-
Extract the acyl azide into a cold, non-halogenated organic solvent (e.g., ethyl acetate, diethyl ether, or toluene; 2-3 times). The choice of solvent depends on the polarity of your product.
-
-
Washing the Organic Layer:
-
Combine the organic layers in the separatory funnel.
-
Wash the organic layer sequentially with:
-
Cold deionized water (1-2 times) to remove water-soluble impurities.
-
Cold brine (saturated NaCl solution, 1 time) to facilitate the removal of residual water from the organic layer.[1]
-
-
Perform each wash quickly and gently to minimize the risk of emulsion formation and decomposition.
-
-
Drying and Use:
-
Drain the washed organic layer into a flask containing anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Gently swirl the flask and let it stand for 5-10 minutes in an ice bath.
-
Filter the solution to remove the drying agent.
-
Crucially, it is best to use the resulting solution of the acyl azide immediately in the next step without concentrating it to dryness. [1] If concentration is absolutely necessary, it must be done at low temperature and under reduced pressure with extreme caution.[1]
-
// Nodes start [label="Crude Reaction Mixture\n(≤ 0°C)", fillcolor="#F1F3F4", fontcolor="#202124"]; add_water [label="Add Cold Water", fillcolor="#4285F4", fontcolor="#FFFFFF"]; extract [label="Extract with Cold\nOrganic Solvent (e.g., EtOAc)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; separate_layers [label="Separate Layers", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; wash_water [label="Wash Organic Layer\nwith Cold Water", fillcolor="#4285F4", fontcolor="#FFFFFF"]; wash_brine [label="Wash Organic Layer\nwith Cold Brine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; dry [label="Dry over Na₂SO₄", fillcolor="#4285F4", fontcolor="#FFFFFF"]; filter [label="Filter", fillcolor="#4285F4", fontcolor="#FFFFFF"]; use_solution [label="Use Purified Solution Directly\nin Next Step", fillcolor="#34A853", fontcolor="#FFFFFF"]; aqueous_waste [label="Aqueous Waste\n(Quench before disposal)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Connections start -> add_water; add_water -> extract; extract -> separate_layers; separate_layers -> wash_water [label="Organic Layer"]; separate_layers -> aqueous_waste [label="Aqueous Layer"]; wash_water -> wash_brine; wash_brine -> dry; dry -> filter; filter -> use_solution; } Caption: Workflow for cold extractive workup.
Protocol 2: Purification by Low-Temperature Precipitation
This method is applicable if the acyl azide is a solid at low temperatures and is less soluble in a particular solvent system at these temperatures.
-
Solvent Selection:
-
The ideal solvent is one in which the acyl azide is soluble at or near room temperature but poorly soluble at lower temperatures (e.g., -20 °C to -78 °C). Alternatively, a solvent/anti-solvent system can be used. Common anti-solvents are non-polar hydrocarbons like hexanes or pentane.
-
-
Precipitation Procedure:
-
After an initial extractive workup (Protocol 1) to remove water-soluble impurities, concentrate the organic solution cautiously at low temperature to a minimal volume. Avoid concentrating to dryness.
-
Cool the concentrated solution in an appropriate cooling bath (e.g., ice-salt, dry ice/acetone).
-
If using an anti-solvent, add the cold anti-solvent dropwise to the cold, stirred solution until the product begins to precipitate.
-
Allow the mixture to stand at a low temperature for a period to maximize precipitation.
-
-
Isolation of the Solid:
-
Collect the solid product by vacuum filtration using a pre-chilled Büchner funnel.
-
Wash the collected solid with a small amount of the cold anti-solvent to remove residual soluble impurities.[4]
-
Dry the solid under a stream of inert gas (e.g., nitrogen) or in a vacuum desiccator at low temperature. Do not use a heated oven.
-
Expert Insight: When attempting precipitation, it is often better to start with a more dilute solution and add an anti-solvent, as this can lead to the formation of more easily filterable crystals rather than a fine powder.[3] Slow cooling is also key to obtaining purer crystals.[5]
References
-
La-Venia, A., et al. (2023). Continuous-Flow Technology for Chemical Rearrangements: A Powerful Tool to Generate Pharmaceutically Relevant Compounds. PMC. Retrieved from [Link]
-
Organomation. (n.d.). Solvent Extraction Techniques. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Adipyl Azide and Putrescine Dihydrochloride. Retrieved from [Link]
-
UCT Science. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]
-
Mata, A., et al. (2020). Acyl azide generation and amide bond formation in continuous-flow for the synthesis of peptides. The Royal Society of Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Purifying by recrystallisation - student sheet. Retrieved from [Link]
-
Idaho National Laboratory. (n.d.). Precipitation and Crystallization Processes. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). 4-dodecylbenzenesulfonyl azides. Retrieved from [Link]
-
Study Mind. (2022, April 19). Organic Synthesis - Practical Purification Techniques (A-Level Chemistry). Retrieved from [Link]
-
Al-Amiery, A. A. (2021, July 16). Experimental No. (4) Recrystallization. Retrieved from [Link]
-
Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. Retrieved from [Link]
-
van den Bruinhorst, A., et al. (2019, March 18). Solvent developments for liquid-liquid extraction of carboxylic acids in perspective. Green Chemistry. Retrieved from [Link]
-
University of York. (n.d.). Recrystallisation - Chemistry Teaching Labs. Retrieved from [Link]
-
Kim, J.-G., & Jang, D. O. (2008). Direct Synthesis of Acyl Azides from Carboxylic Acids by the Combination of Trichloroacetonitrile, Triphenylphosphine and Sodium Azide. Organic Chemistry Portal. Retrieved from [Link]
Sources
Technical Support Center: Solvent Selection for 5-Methyl-1,2,4-oxadiazole-3-carbonyl Azide Reflux
⚠️ Critical Safety Warning: High-Energy Intermediate
STOP AND READ: You are working with 5-Methyl-1,2,4-oxadiazole-3-carbonyl azide .
-
Molecular Formula: C₄H₃N₅O₂
-
Carbon/Nitrogen Ratio: 0.8 (4 Carbons / 5 Nitrogens)
This molecule violates the "Rule of Six" (which suggests
-
NEVER isolate this acyl azide to dryness.
-
ALWAYS keep it in solution.
-
ALWAYS use a blast shield.
Part 1: Solvent Selection Logic (The "Why")
The choice of solvent for the reflux (Curtius rearrangement) of this specific oxadiazole is governed by three competing factors: Thermal Activation , Inertness , and Solubility .
The Thermal Activation Threshold
The rearrangement of acyl azides to isocyanates is a concerted thermal decomposition that typically requires temperatures between 60°C and 80°C .
-
If the boiling point (bp) is too low (e.g., DCM, 40°C): The reaction will be sluggish, leading to accumulation of the potentially explosive azide intermediate.
-
If the bp is too high (e.g., Xylenes, 140°C): You risk uncontrolled decomposition or thermal degradation of the 1,2,4-oxadiazole ring.
Chemical Inertness (The Trap)
The product of the rearrangement is an Isocyanate (
-
Inert Solvents: Required if you want to isolate the isocyanate or add a specific nucleophile later.
-
Participating Solvents: Used if you want to "trap" the isocyanate immediately (e.g., forming a carbamate).
Decision Matrix: Which Solvent Should You Use?
| Solvent Class | Specific Solvent | B.P. (°C) | Suitability | Technical Notes |
| Aromatic | Toluene | 110 | Ideal | Standard for Curtius. High enough bp to drive reaction; inert to isocyanates. Easy to remove. |
| Aromatic | Benzene | 80 | Good | Good temperature, but avoided due to carcinogenicity. |
| Ester | Ethyl Acetate | 77 | Moderate | Acceptable bp, but can undergo transesterification side-reactions with strong nucleophiles. |
| Ether | THF | 66 | Poor | Bp is often too low for difficult rearrangements. Risk of peroxides.[1] |
| Alcohol | t-Butanol | 82 | Trapping | Excellent for Boc-protection. Converts isocyanate directly to Boc-amine. |
| Halogenated | DCE | 83 | Moderate | Good bp, but environmental hazard. Avoid if possible. |
Part 2: Visualizing the Pathway
The following diagram illustrates the decision logic and the reaction pathway, highlighting the critical "Trap vs. Isolate" divergence.
Figure 1: Decision tree for solvent selection based on the desired end-product. Note the critical safety step at the Acyl Azide intermediate.
Part 3: Troubleshooting & FAQs
Q1: I see vigorous bubbling, then it stops. Is the reaction done?
Answer: The bubbling is Nitrogen (
-
Yes, likely done: If the bubbling ceases while at reflux, the rearrangement is complete.
-
Verification: Monitor by IR spectroscopy. The Acyl Azide shows a strong stretch at ~2140 cm⁻¹ . The Isocyanate product shows a strong, broad peak at ~2270 cm⁻¹ . When the 2140 peak disappears, the azide is gone.
Q2: My reaction mixture turned black/tarry. What happened?
Answer: This indicates thermal decomposition of the oxadiazole ring or polymerization of the isocyanate.
-
Cause: The 1,2,4-oxadiazole ring is electron-deficient. Prolonged heating at temperatures >110°C (e.g., Xylene reflux) can cause ring fragmentation.
-
Solution: Switch to Toluene (110°C) or Benzene (80°C). If using Toluene, do not reflux vigorously; a gentle reflux is sufficient. Ensure your glassware is strictly anhydrous; moisture causes isocyanates to polymerize into ureas.
Q3: Can I use DMF or DMSO?
Answer: NO.
-
Reason: These polar aprotic solvents have high boiling points and are difficult to remove. More importantly, removing them often requires high heat during workup, which can degrade the sensitive isocyanate. DMF can also sometimes react with highly electrophilic isocyanates. Stick to non-polar aromatics (Toluene) or simple esters/ethers.
Part 4: Recommended Protocol (One-Pot Procedure)
Objective: Convert 5-Methyl-1,2,4-oxadiazole-3-carboxylic acid to the Boc-protected amine without isolating the azide.
Reagents:
-
Substrate: 5-Methyl-1,2,4-oxadiazole-3-carboxylic acid
-
Reagent: Diphenylphosphoryl azide (DPPA)
-
Base: Triethylamine (
)[2] -
Solvent: t-Butanol (anhydrous)
Step-by-Step:
-
Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.
-
Dissolution: Add the carboxylic acid (1.0 equiv) and anhydrous t-Butanol (10-20 volumes).
-
Activation: Add
(1.1 equiv). Stir at room temperature for 10 mins. -
Azide Formation: Add DPPA (1.1 equiv) dropwise at room temperature.
-
Note: Some protocols suggest 0°C, but for this substrate, RT is usually safe for addition.
-
-
Rearrangement (The Critical Step): Slowly heat the reaction to reflux (82°C).
-
Observation: You will see gas evolution (
) starting around 60-70°C. -
Safety: Ensure the condenser is working perfectly.
-
-
Completion: Reflux for 2-4 hours until gas evolution ceases.
-
Workup: Cool to RT. Concentrate the solvent (t-BuOH) under reduced pressure. Dilute with Ethyl Acetate, wash with 5% citric acid (to remove phosphate byproducts), saturated
, and brine. -
Purification: Flash chromatography (typically Hexane/EtOAc).
Why this works: The acyl azide is formed in situ and immediately rearranges upon heating. The isocyanate is instantly trapped by the t-Butanol solvent to form the stable carbamate.
References
-
Smith, P. A. S. (1946). The Curtius Reaction. Organic Reactions, 3, 337-449.
-
Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition, 44(33), 5188-5240.
-
Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide.[3] A new convenient reagent for a modified Curtius reaction and for the peptide synthesis. Journal of the American Chemical Society, 94(17), 6203-6205.
-
BenchChem Technical Support. (2025). Safety Guidelines for Acyl Azides and Curtius Rearrangement. (Contextual grounding from search results).
Sources
Validation & Comparative
A Comprehensive Technical Guide to 5-Methyl-1,2,4-oxadiazole-3-carbonyl Azide: Synthesis, Safe Handling, and Strategic Application in Curtius Rearrangement
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview of 5-Methyl-1,2,4-oxadiazole-3-carbonyl azide, a reactive intermediate of significant interest in medicinal chemistry and drug discovery. While specific, publicly available characterization data for this exact molecule is scarce, this document extrapolates from well-established principles of organic chemistry and extensive safety literature on related compounds to offer a robust framework for its synthesis, handling, and application. The focus is on providing a comparative analysis of its primary synthetic utility via the Curtius rearrangement against alternative methodologies, grounded in principles of scientific integrity and laboratory safety.
Physicochemical and Spectroscopic Characterization (Predicted)
Due to the energetic nature of acyl azides, detailed characterization is often bypassed in favor of in situ generation and immediate use. However, based on the structure of 5-Methyl-1,2,4-oxadiazole-3-carbonyl azide, the following characteristics can be predicted.
Table 1: Predicted Physicochemical and Spectroscopic Data
| Property | Predicted Value/Observation |
| Molecular Formula | C₄H₃N₅O₂ |
| Molecular Weight | 153.10 g/mol |
| Appearance | Likely a colorless to pale yellow solid or oil, potentially unstable upon isolation. |
| Solubility | Expected to be soluble in common aprotic organic solvents such as acetone, acetonitrile, THF, and DCM. |
| ¹H NMR | A singlet corresponding to the methyl protons (CH₃) is expected around δ 2.6 ppm.[1][2] |
| ¹³C NMR | The spectrum would likely show signals for the methyl carbon, the two heterocyclic ring carbons (C3 and C5), and the carbonyl carbon. Approximate chemical shifts would be: CH₃ (~12-15 ppm), C5 (~170-175 ppm), C3 (~160-165 ppm), and the carbonyl carbon (C=O) (~165-170 ppm).[2][3] |
| IR Spectroscopy | A strong, characteristic absorption band for the azide (N₃) stretching vibration is expected in the range of 2100-2200 cm⁻¹.[4] A strong carbonyl (C=O) stretching band should appear around 1700-1750 cm⁻¹. Other notable peaks would include C=N stretching from the oxadiazole ring.[4] |
| Mass Spectrometry (EI) | The molecular ion peak (M⁺) at m/z 153 would be expected. A prominent fragment would likely correspond to the loss of N₂ (m/z 125), representing the formation of the isocyanate intermediate. |
Synthesis and Safe Handling: A Protocol Rooted in Caution
Acyl azides are energetic compounds and must be handled with extreme care due to their potential to decompose explosively, especially in concentrated form or when subjected to heat, shock, or friction.[5][6] The synthesis of 5-Methyl-1,2,4-oxadiazole-3-carbonyl azide is best performed on a small scale, and the product should ideally be used immediately in the subsequent reaction step without isolation.
Safety First: The "Rule of Six" and C/N Ratio
Two empirical rules provide a preliminary assessment of the stability of organic azides:
-
Carbon-to-Nitrogen (C/N) Ratio: For a compound to be considered for isolation, the total number of carbon and oxygen atoms should be at least three times the number of nitrogen atoms ((NC + NO) / NN ≥ 3).[5] For 5-Methyl-1,2,4-oxadiazole-3-carbonyl azide, this ratio is (4 + 2) / 5 = 1.2. This low ratio strongly indicates that the compound should not be isolated and is best generated and used in situ.[5][6]
-
Rule of Six: A molecule should have at least six non-energetic atoms (like carbon) for every energetic functional group (e.g., azide).[5][7] Our target molecule has only four carbon atoms for the azide group, again highlighting its potential instability.
Experimental Protocol: In Situ Generation
This protocol describes the synthesis of the corresponding acyl chloride followed by its conversion to the acyl azide.
Step 1: Synthesis of 5-Methyl-1,2,4-oxadiazole-3-carbonyl chloride
-
To a stirred solution of 5-methyl-1,2,4-oxadiazole-3-carboxylic acid (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane), add oxalyl chloride or thionyl chloride (1.5-2 equivalents) and a catalytic amount of DMF.
-
Stir the reaction mixture at room temperature until the evolution of gas ceases and the starting material is consumed (monitor by TLC).
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude acyl chloride, which can be used in the next step without further purification.
Step 2: In Situ Generation of 5-Methyl-1,2,4-oxadiazole-3-carbonyl azide
WARNING: This procedure should be performed in a well-ventilated fume hood behind a blast shield. Use appropriate personal protective equipment, including safety glasses, a lab coat, and gloves. Avoid using metal spatulas.[5][6]
-
Dissolve the crude 5-methyl-1,2,4-oxadiazole-3-carbonyl chloride (1 equivalent) in a cold (0 °C) aprotic solvent like acetone.
-
In a separate flask, dissolve sodium azide (1.1-1.5 equivalents) in water and cool to 0 °C.
-
Slowly add the aqueous sodium azide solution to the stirred acyl chloride solution, maintaining the temperature at or below 5 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 1-2 hours. The resulting solution containing the acyl azide should be used immediately.
The Curtius Rearrangement: A Comparative Perspective
The primary utility of 5-Methyl-1,2,4-oxadiazole-3-carbonyl azide is as a precursor for the Curtius rearrangement, a thermal or photochemical process that converts an acyl azide into an isocyanate with the loss of nitrogen gas.[8][9] This versatile isocyanate intermediate can then be trapped with various nucleophiles to yield amines, carbamates, and ureas.[9][10]
The Reaction and Its Mechanism
The Curtius rearrangement is believed to proceed through a concerted mechanism, avoiding the formation of a discrete nitrene intermediate.[8] This concerted pathway ensures the retention of stereochemistry at the migrating group, a significant advantage in the synthesis of chiral molecules.[9][10]
Diagram: The Curtius Rearrangement Workflow
Caption: Workflow of the Curtius rearrangement.
Comparison with Alternative Reactions
Several other named reactions accomplish the conversion of a carboxylic acid or its derivative to an amine with the loss of one carbon atom. The choice of method often depends on the substrate, functional group tolerance, and reaction conditions.
Table 2: Comparison of Amine Synthesis via Rearrangement Reactions
| Reaction | Starting Material | Key Reagent(s) | Intermediate | Key Advantages | Key Disadvantages |
| Curtius | Carboxylic Acid/Acyl Halide | Sodium azide or DPPA | Acyl azide | Mild conditions possible, broad substrate scope, retention of stereochemistry.[9][11] | Use of potentially explosive azides.[5][12] |
| Hofmann | Primary Amide | Bromine or NBS, strong base (e.g., NaOH) | Isocyanate | Readily available starting materials. | Requires strongly basic conditions, not suitable for base-sensitive substrates. |
| Schmidt | Carboxylic Acid | Hydrazoic acid (HN₃), strong acid (e.g., H₂SO₄) | Isocyanate | One-pot reaction from the carboxylic acid. | Use of highly toxic and explosive hydrazoic acid, strongly acidic conditions. |
| Lossen | Hydroxamic Acid | Dehydrating agent (e.g., Ac₂O) or base | Isocyanate | Can be performed under neutral or basic conditions. | Requires pre-formation of the hydroxamic acid. |
For the synthesis of molecules containing the 1,2,4-oxadiazole moiety, which is generally stable to the mild conditions of the Curtius rearrangement, this method often presents a superior choice over the more forcing conditions of the Hofmann or Schmidt rearrangements. An alternative to the two-step acyl azide formation is the use of diphenylphosphoryl azide (DPPA), which allows for a one-pot conversion of a carboxylic acid to the corresponding carbamate in the presence of an alcohol.[11]
The 1,2,4-Oxadiazole Core: A Privileged Scaffold in Medicinal Chemistry
The 1,2,4-oxadiazole ring is a prominent heterocyclic motif in drug discovery.[13][14] It is often employed as a bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties.[15][16] A number of marketed drugs, such as ataluren and pleconaril, feature this heterocyclic core.[14]
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles typically involves the cyclocondensation of an amidoxime with a carboxylic acid derivative.[15][17] The presence of this stable and synthetically accessible core in 5-Methyl-1,2,4-oxadiazole-3-carbonyl azide makes it a valuable building block for introducing amine or amine-derived functionalities into more complex, biologically active molecules.
Diagram: General Synthesis of 1,2,4-Oxadiazoles
Caption: Synthesis of 1,2,4-oxadiazoles.
Conclusion
5-Methyl-1,2,4-oxadiazole-3-carbonyl azide represents a valuable, albeit energetic, synthetic intermediate. Its primary application through the Curtius rearrangement offers a reliable and stereospecific route to amines, carbamates, and ureas, which are crucial functionalities in drug design. While its direct characterization is challenging due to inherent instability, a thorough understanding of the chemistry of acyl azides and the 1,2,4-oxadiazole scaffold allows for its safe and effective utilization. This guide provides the necessary framework for researchers to strategically incorporate this reagent into their synthetic endeavors, with a paramount emphasis on safety and a comparative understanding of alternative synthetic methodologies.
References
-
Wikipedia. Curtius rearrangement. [Link]
- Pellissier, H. (2019). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. Molecules, 24(1), 143.
-
Testbook. Curtius Rearrangement: Learn Definition, Mechanism & Variations. [Link]
-
SciSpace. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. [Link]
-
Environmental Health and Safety. Azide Compounds. [Link]
-
University of Pittsburgh. Safe Handling of Azides. [Link]
-
ResearchGate. Strategies for Safely Handling Industrial Azide Reactions: The Three Traps. [Link]
- El-Sayed, W. A., Ali, O. M., & El-Shehry, M. F. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-277.
- Aboraia, A. S., Abdel-Rahman, H. M., Mahfouz, N. M., & El-Gendy, M. A. (2006). Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. Archiv der Pharmazie, 339(6), 333-340.
-
National Center for Biotechnology Information. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. [Link]
-
Organic Chemistry Portal. Synthesis of 1,3,4-oxadiazoles. [Link]
-
MDPI. Green Synthetic Approach: An Efficient Eco-Friendly Tool for Synthesis of Biologically Active Oxadiazole Derivatives. [Link]
-
National Center for Biotechnology Information. 5-(5-Aryl-1,3,4-oxadiazole-2-carbonyl)furan-3-carboxylate and New Cyclic C-Glycoside Analogues from Carbohydrate Precursors with MAO-B, Antimicrobial and Antifungal Activities. [Link]
- Qin, B., Wu, C., Zhao, B., Li, G., Wang, B., Ou, M., ... & Huang, H. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety as Potent Sarbecovirus Papain-like Protease Inhibitors. Journal of Medicinal Chemistry.
-
MDPI. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. [Link]
-
ResearchGate. Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. [Link]
-
MDPI. Synthesis of 1,2,4-Oxadiazin-5(6H)-One Derivatives and Their Biological Investigation as Monoamine Oxidase Inhibitors. [Link]
-
ResearchGate. Synthesis and reactivity of carbohydroximoyl azides: II. 4-substituted 1,2,5-oxadiazole-3-carbohydroximoyl azides and 1-hydroxy-5-(4-R-1,2,5-oxadiazol-3-yl)tetrazoles. [Link]
-
SciSpace. 13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. [Link]
-
ResearchGate. Modifications to the process for the synthesis of new 1,2,4-oxadiazole analogues and the short review on synthetic methodologies. [Link]
-
Lupine Publishers. Synthesis, Characterization and Antimicrobial Evaluation of Novel 2,5-Disubstituted 1,3,4-Oxadiazole Derivatives with Two Oxadiazole Rings. [Link]
-
Royal Society of Chemistry. Exploiting the energetic potential of 1,2,4-oxadiazole derivatives: combining the benefits of a 1,2,4-oxadiazole framework with various energetic functionalities. [Link]
- Richard, J. J., Annapoorani, P., & Mariappan, P. (2025). GC-MS and FTIR characterization of 1,3,4-oxadiazole from Biophytum sensitivum with potential cardiovascular applications. Journal of Applied Pharmaceutical Science, 15(09), 086-094.
-
National Center for Biotechnology Information. Novel 1,2,4-oxadiazole compounds as PPAR-α ligand agonists: a new strategy for the design of antitumour compounds. [Link]
-
ResearchGate. C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. [Link]
-
International Journal of Pharmaceutical Sciences and Research. Heterocyclic 1, 3, 4-Oxadiazole Compounds with Diverse Biological Activities - A Comprehensive Review. [Link]
-
Royal Society of Chemistry. Novel 1,3,4-oxadiazole motifs bearing a quinoline nucleus: synthesis, characterization and biological evaluation of their antimicrobial, antitubercular, antimalarial and cytotoxic activities. [Link]
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A Senior Application Scientist's Guide to Nitrogen Content Analysis for Oxadiazole Energetic Materials
The precise quantification of nitrogen is a critical, non-negotiable parameter in the research and development of oxadiazole-based energetic materials. The nitrogen content is intrinsically linked to the material's performance characteristics, including its heat of formation, detonation velocity, and gas-generation capacity upon decomposition.[1][2] For researchers in this demanding field, selecting the appropriate analytical technique is a foundational decision that impacts data quality, laboratory efficiency, and safety.
This guide provides an in-depth comparison of the principal methods for nitrogen determination, offering the technical insights and field-proven expertise necessary to make informed decisions. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative references.
Principal Analytical Techniques for Nitrogen Determination
The two most established methods for total nitrogen determination are the Dumas (combustion) method and the Kjeldahl (wet chemical) method. Both are considered primary reference methods by international standards organizations (e.g., AOAC, ISO), yet they operate on fundamentally different principles.[3][4] A third, closely related technique is modern Elemental Analysis, which is based on the Dumas principle.
The Dumas Method (Combustion Analysis)
First described by Jean-Baptiste Dumas in 1831, this method has become increasingly prevalent due to its speed and high degree of automation.[5] The core principle involves the complete and rapid combustion of a sample at high temperatures (typically >900 °C) in an oxygen-rich atmosphere.[6][7]
The Process:
-
Combustion: The oxadiazole sample is combusted, converting all nitrogen into various nitrogen oxides (NOx).
-
Reduction: The resulting gas mixture is passed over heated copper, which reduces the nitrogen oxides to elemental nitrogen gas (N₂).
-
Purification: Other combustion products, such as carbon dioxide and water, are removed by specialized traps.[8]
-
Detection: The purified N₂ gas is measured by a thermal conductivity detector (TCD), which provides a signal proportional to the nitrogen concentration.[6][8]
The Dumas method determines the total nitrogen content of a sample, including both organic and inorganic forms like nitrites and nitrates.[6] This is a crucial advantage for analyzing energetic materials, which often contain nitrogen in various functional groups.
The Kjeldahl Method (Wet Digestion)
Developed by Johan Kjeldahl in 1883, this technique has been a cornerstone of analytical chemistry for over a century.[5][9] It is a multi-stage wet chemical process.
The Process:
-
Digestion: The sample is heated in concentrated sulfuric acid (H₂SO₄) with a catalyst (e.g., copper sulfate, potassium sulfate).[10][11][12] This process decomposes the organic material and converts the organically bound nitrogen into ammonium sulfate ((NH₄)₂SO₄).[10][13]
-
Distillation: After cooling and dilution, a concentrated base (e.g., sodium hydroxide, NaOH) is added to the digestate.[9][11] This liberates ammonia gas (NH₃), which is then distilled into a receiving flask containing a trapping solution, typically boric acid or a standard mineral acid.[9][13]
-
Titration: The amount of ammonia trapped in the receiving solution is quantified by titration with a standardized acid.[10][11] The volume of titrant used is directly proportional to the amount of nitrogen in the original sample.
A critical limitation of the standard Kjeldahl method is its inability to accurately measure nitrogen in certain heterocyclic rings (like oxadiazoles) and in oxidized forms (e.g., nitro groups) without procedural modifications.[3][6] For energetic materials, this can lead to incomplete recovery and erroneously low nitrogen values.
Comparative Analysis: Dumas vs. Kjeldahl for Oxadiazole Materials
Choosing between these methods requires a careful evaluation of several key performance and practical parameters. For oxadiazole energetic materials, the Dumas method generally offers significant advantages.
| Feature | Dumas Method (Combustion) | Kjeldahl Method (Wet Digestion) | Rationale for Oxadiazole Analysis |
| Principle | High-temperature combustion, reduction to N₂, TCD detection.[6] | Acid digestion to (NH₄)₂SO₄, distillation of NH₃, titration.[10][11] | Dumas is an absolute method that measures total nitrogen, crucial for high-nitrogen heterocycles.[6] Kjeldahl may not fully recover nitrogen from the stable oxadiazole ring or nitro groups.[3][6] |
| Speed/Throughput | High. 3-5 minutes per sample.[3][5] | Low. 1.5-2 hours per batch.[5][6] | The rapid analysis of the Dumas method accelerates R&D cycles and quality control processes. |
| Accuracy & Precision | Excellent, very low limit of detection.[3] | High, but can be operator-dependent. | Dumas results are often slightly higher as it captures all nitrogen forms, providing a more accurate total nitrogen value for energetic compounds.[3] |
| Safety & Environment | High Safety. No hazardous liquid chemicals. Requires high-pressure gas cylinders.[4][5] | Low Safety. Requires handling of concentrated acids and bases, produces hazardous waste.[5][6] | The elimination of corrosive reagents and toxic waste makes the Dumas method a significantly safer and more environmentally friendly choice. |
| Automation | Fully automated from sample weighing to final result.[6] | Semi-automated systems are available, but sample transfer is often manual. | High automation reduces operator error and improves reproducibility, which is vital for characterizing novel materials. |
| Sample Type | Ideal for solid and liquid samples. | Primarily for solid and liquid samples. | Both methods are suitable, but the complete combustion of Dumas is more robust for potentially complex or novel material matrices. |
Experimental Protocols: A Self-Validating Approach
The following protocols are designed to ensure trustworthiness through integrated calibration and quality control steps.
Protocol for Nitrogen Determination by Dumas Combustion
This protocol is based on the operational principles of modern automated elemental analyzers.
1. Instrument Preparation & Calibration:
- Causality: A stable, leak-free system is paramount for accurate TCD measurements.
- Perform a system leak check as per the manufacturer's instructions.
- Set the combustion furnace temperature to ~1030 °C and the reduction furnace to ~650 °C.[14]
- Establish a multi-point calibration curve using a certified standard with a known nitrogen content (e.g., EDTA, aspartic acid, or a suitable energetic material standard). The calibration should bracket the expected nitrogen concentration of the oxadiazole samples.[8][15] A correlation coefficient (R²) of ≥0.999 is required.[15]
2. Sample Preparation:
- Causality: Homogeneity is critical for analyzing a small sample mass that is representative of the entire batch.
- Ensure the oxadiazole material is finely powdered and homogenized.
- Accurately weigh 1-5 mg of the sample into a tin foil capsule using a microbalance.[8] Record the weight precisely.
- Fold the tin foil to securely encapsulate the sample, ensuring no loss of material.
3. Analysis & Quality Control:
- Causality: Blanks and standards verify that the system is clean and the calibration remains valid.
- Analyze an empty tin foil as a blank to determine the system baseline.[7]
- Analyze a mid-range calibration standard as a check standard after every 10-15 samples to verify calibration stability. The result should be within ±2% of the known value.
- Load the encapsulated samples into the instrument's autosampler.
- Initiate the analysis sequence. The instrument will automatically drop each sample into the furnace and calculate the nitrogen percentage based on the TCD signal and sample weight.
Protocol for Nitrogen Determination by Kjeldahl Digestion
This protocol includes modifications necessary for analyzing nitrogen-containing heterocyclic compounds.
1. Digestion:
- Causality: The catalyst mixture and high temperature are required to break down the stable organic matrix and convert nitrogen to ammonium sulfate.
- Accurately weigh a sample (typically 100-500 mg) and place it into a Kjeldahl digestion tube.
- Prepare a blank tube containing only the reagents.[13]
- Add ~7 g of a catalyst mixture (e.g., 9:1 ratio of potassium sulfate to copper sulfate) and 20 mL of concentrated sulfuric acid.[13]
- Place the tubes on the digestion block in a fume hood.
- Heat to ~420 °C and digest until the solution becomes clear and light green, typically for 1-2 hours.[5][13] Ensure digestion continues for at least 15 minutes after the solution clears.
- Allow the tubes to cool completely, then cautiously add 60 mL of deionized water.[13]
2. Distillation & Titration:
- Causality: The addition of excess NaOH converts the ammonium to volatile ammonia gas, which is then captured for quantification.
- Pre-condition the distillation unit according to the manufacturer's instructions.
- Place a receiving flask containing 25 mL of 4% boric acid solution with an indicator under the condenser outlet, ensuring the tip is submerged.[13]
- Connect the digestion tube to the distillation unit.
- Carefully dispense 60 mL of 40% NaOH solution into the digestate.[13]
- Immediately begin steam distillation and collect the distillate for approximately 4-5 minutes.[13]
- Titrate the green boric acid solution with standardized 0.1N sulfuric acid until the endpoint (a pinkish color).[13]
3. Calculation:
- Calculate the percentage of nitrogen using the formula:
- % N = [(V_s - V_b) * N_acid * 14.007 / W_sample] * 100
- Where: V_s = volume of acid for sample, V_b = volume of acid for blank, N_acid = normality of the acid, W_sample = sample weight in mg.
Workflow Visualization
The following diagrams illustrate the logical flow of the analytical processes.
Caption: Comparative workflow of the Dumas and Kjeldahl methods.
Complementary Characterization Techniques
While Dumas or Kjeldahl analysis provides the elemental nitrogen content, a comprehensive understanding of an oxadiazole energetic material requires structural and purity information.
-
Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectroscopy: These are essential, non-destructive techniques for confirming the molecular structure of the synthesized oxadiazole derivatives.[1][16][17][18] IR spectroscopy identifies key functional groups (e.g., C=N, N-O, C-O-C), while ¹H and ¹³C NMR provide detailed information about the atomic connectivity and chemical environment.[16][17]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the synthesized material and for quantifying components in a mixture.[19][20][21] It is also widely used in stability and aging studies to track the degradation of energetic materials over time.[22]
Caption: Logical workflow for comprehensive material characterization.
Conclusion and Recommendation
For researchers and drug development professionals working with oxadiazole energetic materials, the Dumas combustion method is the superior choice for nitrogen content analysis. Its speed, safety, high degree of automation, and ability to accurately measure total nitrogen in complex heterocyclic and nitrated compounds make it exceptionally well-suited for the demands of this field. While the Kjeldahl method remains a valid reference technique, its drawbacks in terms of speed, safety, and potential for incomplete nitrogen recovery in these specific molecular structures render it less practical for routine analysis in a modern research environment.
Integrating Dumas analysis with complementary spectroscopic (NMR, IR) and chromatographic (HPLC) techniques provides a robust, multi-faceted characterization workflow, ensuring the highest level of scientific integrity and confidence in your results.
References
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Kjeldahl Method: Principle, Steps, Formula, Equipment & Applications. Borosil Scientific. Available at: [Link]
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A Guide To Kjeldahl Nitrogen Determination Methods and Apparatus. O.I. Analytical. Available at: [Link]
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How Do Digestion, Neutralization, and Distillation Work in the Kjeldahl Process? Lab Manager. Available at: [Link]
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Dumas or Kjeldahl for reference analysis? Foss. Available at: [Link]
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Development and validation of a new RP-HPLC method for organic explosive compounds. SpringerLink. Available at: [Link]
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TIPS FOR CHOOSING BETWEEN DUMAS AND KJELDAHL METHOD FOR N/PROTEIN DETERMINATION. VELP Scientifica. Available at: [Link]
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PROTEIN DETERMINATION BY KJELDAHL METHOD. FAO. Available at: [Link]
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What is the Kjeldahl Method and Its Stages. Pobel. Available at: [Link]
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Comparison of Dumas and Kjeldahl Method for Nitrogen Determination in Malt, Wort and Beer. BrewingScience. Available at: [Link]
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High Performance Liquid Chromatography of Propellants. Part 1. Analysis of M1, M6, and M10 Propellants. Defense Technical Information Center. Available at: [Link]
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Standard operating procedure for soil total nitrogen - Dumas dry combustion method. FAO. Available at: [Link]
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Determination of the HMX and RDX content in synthesized energetic material by HPLC, FT-MIR, and FT-NIR spectroscopies. SciELO. Available at: [Link]
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Dumas Application - A.3.1.2.1 Nitrogen Determination in Milk. YSI. Available at: [Link]
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Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. JournalsPub. Available at: [Link]
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N Determination in Soil. VELP Scientifica. Available at: [Link]
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Design, Synthesis, and Characterization of Novel, Nitrogen-Rich Fused Energetic Materials with High Energy, Low Sensitivity, and Thermal Stability. ACS Publications. Available at: [Link]
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An Alternative Approach for Predicting the Shelf Life of Energetic Materials. MDPI. Available at: [Link]
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high-nitrogen energetic materials: Topics by Science.gov. Science.gov. Available at: [Link]
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Kjeldahl vs. Dumas: Comparing nitrogen determination methods. Elementar. Available at: [Link]
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NITROGEN-RICH ENERGETIC MATERIALS BASED ON 1,2,4-TRIAZOLE DERIVATIVES. Ludwig-Maximilians-Universität München. Available at: [Link]
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Synthesis and Characterization of 1,3,4- oxadiazole Derivatives using an Ultrasonic Technique. Iraqi Journal of Science. Available at: [Link]
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1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. PMC. Available at: [Link]
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Dumas vs. Kjeldahl Method: Which Nitrogen Analyzer is Right for Your Lab?. M-Kube. Available at: [Link]
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COMPARISON OF THE DUMAS AND KJELDAHL METHODS. ALCOR. Available at: [Link]
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GC-MS and FTIR characterization of 1,3,4-oxadiazole from Biophytum sensitivum with potential cardiovascular applications. Authorea. Available at: [Link]
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Nitrogen-rich compounds: s-triazine and tri-s-triazine derivatives as high energy materials. Indian Academy of Sciences. Available at: [Link]
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High-Nitrogen Energetic Materials of 1,2,4,5-Tetrazine Family: Thermal and Combustion Behaviors. OUCI. Available at: [Link]
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Nitrogen-Rich Energetic 1,2,5-Oxadiazole-Tetrazole – Based Energetic Materials. ResearchGate. Available at: [Link]
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Tri-1,3,4-Oxadiazoles Modified with Nitroimine: Balancing Energy, Sensitivity, and Thermal Stability. PMC. Available at: [Link]
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Boosting the Energetic Performance of Trinitromethyl-1,2,4-oxadiazole Moiety by Increasing Nitrogen-Oxygen in the Bridge. MDPI. Available at: [Link]
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A Family of Energetic Materials Based on 1,2,4-Oxadiazole and 1,2,5-Oxadiazole Backbones With Low Insensitivity and Good Detonation Performance. Frontiers. Available at: [Link]
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A Comparative Thermal Hazard Assessment of 5-Methyl-1,2,4-oxadiazole-3-carbonyl Azide in Drug Development
A Senior Application Scientist's Guide to Differential Scanning Calorimetry (DSC) for the Evaluation of Energetic Intermediates
In the landscape of modern drug discovery, the synthesis of complex molecular architectures often necessitates the use of high-energy intermediates. Among these, acyl azides stand out for their utility in constructing nitrogen-containing functionalities via the Curtius rearrangement.[1][2] However, their inherent energetic nature demands a rigorous and proactive approach to safety assessment. This guide provides a comparative analysis of 5-Methyl-1,2,4-oxadiazole-3-carbonyl azide, a representative heterocyclic acyl azide, using Differential Scanning Calorimetry (DSC) as the cornerstone for thermal hazard evaluation. We will explore the causality behind experimental choices, compare its thermal profile to other common azides, and provide a self-validating protocol for its analysis.
The Critical Role of Thermal Analysis for Acyl Azides
Acyl azides are a class of compounds known for their potential to decompose exothermically, and sometimes explosively, when subjected to external energy sources like heat, shock, or friction.[3][4] The thermal decomposition of an acyl azide proceeds through the Curtius rearrangement, eliminating dinitrogen gas (N₂) to form a highly reactive isocyanate intermediate.[5][6] This transformation is the synthetic heart of the reaction's utility, but it is also the source of its potential hazard. The rapid release of a large volume of gas and heat can lead to a dangerous pressure buildup and thermal runaway if not properly understood and controlled.
Differential Scanning Calorimetry (DSC) is an indispensable technique for characterizing the thermal stability of such materials.[7][8] By precisely measuring the heat flow into or out of a sample as a function of temperature, DSC allows us to determine critical safety parameters, including the onset temperature of decomposition (Tₒₙₛₑₜ), the peak temperature of the exothermic event (Tₚₑₐₖ), and the total energy released (enthalpy, ΔH).[9] This data is fundamental to defining safe operating limits for chemical processes in research and development.
Interpreting the DSC Thermogram of 5-Methyl-1,2,4-oxadiazole-3-carbonyl Azide
While a specific experimental thermogram for 5-Methyl-1,2,4-oxadiazole-3-carbonyl azide is not publicly available, we can construct a representative profile based on the known behavior of similar heteroaromatic acyl azides.[10] The thermogram would be expected to show a sharp, significant exothermic peak corresponding to the Curtius rearrangement and subsequent decomposition.
Key Features of the Expected DSC Thermogram:
-
Onset Temperature (Tₒₙₛₑₜ): This is the temperature at which the decomposition begins. A lower onset temperature indicates lower thermal stability. For many acyl azides, this can be in the range of 80-150 °C.
-
Peak Temperature (Tₚₑₐₖ): This represents the temperature at which the rate of decomposition is at its maximum. The shape of the peak—sharp versus broad—can provide clues about the kinetics of the decomposition. A very sharp exotherm can be indicative of a rapid, potentially uncontrollable event.[11]
-
Enthalpy of Decomposition (ΔH): This is the total energy released during the event, calculated from the area under the exothermic peak. A large ΔH signifies a highly energetic event with a greater potential for thermal runaway.
The 5-methyl-1,2,4-oxadiazole ring itself is a thermally stable heterocycle, with some derivatives showing stability at temperatures well above 200°C.[12][13] However, the energetic nature of the molecule is dominated by the carbonyl azide functional group. The stability of organic azides is often assessed by the "Rule of Six," which suggests a compound is relatively safe if it has at least six carbon atoms for every energetic group (like an azide).[3] 5-Methyl-1,2,4-oxadiazole-3-carbonyl azide (C₄H₃N₅O₂) has a low carbon-to-nitrogen ratio, signaling a need for significant caution.[4][14]
Comparative Analysis with Alternative Acyl Azides
To put the thermal hazard of our target molecule into context, it is instructive to compare its likely properties with other acylating agents used for similar transformations.
| Compound | Structure | Typical Onset T (°C) (approx.) | Key Considerations |
| Benzoyl Azide | C₇H₅N₃O | ~100 - 120 °C | A common aromatic acyl azide; its stability is well-documented. Considered a benchmark for comparison. |
| Diphenylphosphoryl Azide (DPPA) | C₁₂H₁₀N₃O₃P | ~160 - 180 °C | Often used as a safer alternative for in-situ generation of acyl azides, exhibiting higher thermal stability. |
| 5-Methyl-1,2,4-oxadiazole-3-carbonyl azide | C₄H₃N₅O₂ | Estimated 90 - 130 °C | The heterocyclic ring may influence stability, but the high nitrogen content suggests it is a highly energetic material. |
Note: The onset temperatures are approximate and can vary based on purity, sample size, and DSC heating rate.
This comparison highlights that while our target molecule is synthetically useful, its thermal stability is likely comparable to or lower than standard acyl azides like benzoyl azide, and significantly less stable than reagents like DPPA. This underscores the necessity of performing a thorough thermal hazard assessment before any scale-up.
Experimental Workflow and Chemical Transformation
The process of evaluating the thermal stability of an energetic intermediate like 5-Methyl-1,2,4-oxadiazole-3-carbonyl azide involves a clear, logical workflow from sample preparation to data interpretation.
Caption: Workflow for DSC-based thermal hazard assessment.
The underlying chemical event measured by the DSC is the Curtius rearrangement. Upon heating, the acyl azide loses nitrogen gas to form an isocyanate, which is the key reactive intermediate for subsequent synthetic steps.
Caption: The Curtius rearrangement thermal decomposition pathway.
Detailed Protocol for DSC Analysis of an Energetic Intermediate
This protocol is designed to be a self-validating system, ensuring accuracy and safety.
Objective: To determine the onset temperature, peak exotherm temperature, and enthalpy of decomposition for 5-Methyl-1,2,4-oxadiazole-3-carbonyl azide.
Materials:
-
Differential Scanning Calorimeter (DSC)[9]
-
High-pressure stainless steel or gold-plated sample pans
-
Microbalance (readable to 0.01 mg)
-
5-Methyl-1,2,4-oxadiazole-3-carbonyl azide (high purity, <5 mg)
-
Inert reference material (e.g., empty, hermetically sealed pan)
-
Nitrogen gas supply (high purity)
Methodology:
-
Instrument Calibration:
-
Calibrate the DSC for temperature and enthalpy using a certified indium standard. This step is crucial for data accuracy and trustworthiness.
-
-
Sample Preparation (Perform in a fume hood behind a blast shield):
-
Carefully weigh 1-2 mg of the azide into a high-pressure sample pan. Using a small sample size is a critical safety measure to prevent instrument damage in case of a violent decomposition.
-
Do not use metal spatulas to handle azides, as this can form shock-sensitive metal azides.[15][16] Use plastic or ceramic spatulas.
-
Hermetically seal the pan. A proper seal is essential to contain any pressure generated during decomposition.
-
Prepare an identical, empty, sealed pan to be used as the reference.
-
-
DSC Run:
-
Place the sample and reference pans into the DSC cell.
-
Purge the cell with nitrogen gas (e.g., at 50 mL/min) to provide an inert atmosphere and prevent oxidative side reactions.
-
Equilibrate the cell at a low temperature (e.g., 25 °C).
-
Program the instrument to heat the sample at a constant rate, typically 5-10 °C/min, from 25 °C to a temperature well beyond the expected decomposition (e.g., 300 °C). A slower heating rate can provide better resolution of thermal events.[17]
-
-
Data Analysis:
-
Plot the heat flow (W/g) versus temperature (°C).
-
Identify the exothermic peak corresponding to the decomposition.
-
Using the instrument's software, calculate the onset temperature (Tₒₙₛₑₜ) using the tangent method.
-
Determine the peak temperature (Tₚₑₐₖ).
-
Integrate the area under the peak to determine the enthalpy of decomposition (ΔH in J/g).
-
-
Safety Validation:
-
Repeat the experiment at least once to ensure the reproducibility of the results.
-
The maximum safe operating temperature for any process involving this intermediate should be set significantly below the measured onset temperature.
-
Conclusion and Safety Recommendations
The thermal analysis of 5-Methyl-1,2,4-oxadiazole-3-carbonyl azide via DSC is not merely a characterization step; it is a critical safety imperative. The data derived from the thermogram provides a quantitative measure of the material's thermal stability and energetic potential. Based on its chemical structure, it should be treated as a highly energetic and potentially explosive compound.
Key Recommendations:
-
Handling: Always handle this compound in small quantities, in a well-ventilated fume hood, and behind a blast shield.[15]
-
Storage: Store at low temperatures (e.g., -18 °C) and away from light, heat, and sources of friction or shock.[3][4]
-
Process Safety: Any reaction involving this intermediate should be designed with a temperature ceiling well below the DSC onset temperature. The potential for rapid gas evolution must be managed with appropriate pressure relief systems in any scaled-up process.
-
Solvents: Avoid using halogenated solvents, which can form extremely unstable di- and tri-azidomethane.[3]
By integrating DSC analysis early in the development process, researchers can make informed decisions, design safer experiments, and prevent potentially catastrophic thermal runaway events, ensuring that the pursuit of novel therapeutics does not compromise laboratory safety.
References
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Safe Handling of Azides. (2013). University of Pittsburgh Environmental Health and Safety. Available at: [Link]
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Azide Compounds. Environmental Health and Safety, University of California, Santa Barbara. Available at: [Link]
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Sodium Azide and Organic Azides. Environmental Health and Safety, University of California, Santa Barbara. Available at: [Link]
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Alves, M. J., et al. (2015). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. Molecules. Available at: [Link]
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Safe Handling of Azido Compounds. (2021). University of New Mexico, Department of Chemistry & Chemical Biology. Available at: [Link]
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Luo, Q. (2018). Handling Azide Compounds Qinmo Luo Laboratory Safety Standard Operating Procedure (SOP). Case Western Reserve University. Available at: [Link]
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Al-Rawi, J. M. A., et al. (2011). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry. Available at: [Link]
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Ashenhurst, J. (2017). The Hofmann and Curtius Rearrangements. Master Organic Chemistry. Available at: [Link]
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Curtius Rearrangement. (2025). Chemistry Steps. Available at: [Link]
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Al-Smadi, M., & Al-Zoubi, R. M. (2007). Thermal Behaviour of Dipolarophile-containing Acyl Azides: Intramolecular Cycloadditions versus Curtius Rearrangement. Journal of Chemical Research. Available at: [Link]
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Amende, D. J., et al. (1998). A Calorimetric Investigation To Safely Scale-Up a Curtius Rearrangement of Acryloyl Azide. Organic Process Research & Development. Available at: [Link]
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DSC Analysis Pharmaceutical Case Study. (2025). ResolveMass Laboratories Inc. Available at: [Link]
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DSC thermograms of: ( a ) carbonyl azide 1. ( b ) carbonyl azide 2. ( c... (n.d.). ResearchGate. Available at: [Link]
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Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. (2021). Organic Process Research & Development. Available at: [Link]
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Thermal decomposition regulated by the regioisomerism effect in high-nitrogen azole-based energetic materials. (2023). SSRN. Available at: [Link]
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DSC: A Sensitive Tool for Comparing the Stability of Biosimilars. (2017). International Pharmaceutical Industry. Available at: [Link]
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DSC thermogram of azide derivative of diglycidyl ether bisphenol A system with and without catalyst. (n.d.). ResearchGate. Available at: [Link]
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López-Giraldo, L. J., et al. (2019). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. Polymers. Available at: [Link]
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Thermal fragmentation of 1,2,5- and 1,2,4-oxadiazoles. (2005). Arkat USA. Available at: [Link]
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O'Neal, H. E., & Richardson, W. H. (1969). Thermal decomposition of methyl azide. Journal of the American Chemical Society. Available at: [Link]
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Kim, J.-G., & Jang, D. O. (2008). Direct Synthesis of Acyl Azides from Carboxylic Acids by the Combination of Trichloroacetonitrile, Triphenylphosphine and Sodium Azide. Synlett. Available at: [Link]
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Johnson, C. M. (2013). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Journal of Visualized Experiments. Available at: [Link]
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Zhang, J., et al. (2023). Tri-1,3,4-Oxadiazoles Modified with Nitroimine: Balancing Energy, Sensitivity, and Thermal Stability. Molecules. Available at: [Link]
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A promising TNT alternative 3,3′-bi(1,2,4-oxadiazole)-5,5′-diylbis(methylene)dinitrate (BOM): thermal behaviors and eutectic characteristics. (2021). RSC Advances. Available at: [Link]
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Safety Operating Guide
5-Methyl-1,2,4-oxadiazole-3-carbonyl azide: Proper Disposal & Deactivation Protocol
[1][2]
Executive Safety Directive
STOP AND READ: 5-Methyl-1,2,4-oxadiazole-3-carbonyl azide is a high-energy acyl azide . It combines a shock-sensitive azide functionality (
-
NEVER dispose of this compound down the drain.[1][2][3] Azides react with copper and lead plumbing to form detonable metal azides.
-
NEVER use acidic quenching solutions. Acidification releases Hydrazoic Acid (
), a highly toxic and volatile explosive. -
NEVER attempt to open a bottle with visible crystals in the threads of the cap. Friction can trigger detonation.
This guide provides a validated, self-verifying protocol for the chemical deactivation of this compound using the Staudinger Reduction , converting the explosive azide into a stable phosphinimine/amine derivative prior to waste disposal.
Hazard Profiling & Causality
To handle this chemical safely, you must understand the source of its instability.
The Energetic Core
The molecule contains a carbonyl azide moiety attached to a 1,2,4-oxadiazole ring.
-
Acyl Azide Instability: Unlike alkyl azides, acyl azides (
) have a lower activation energy for decomposition. They are prone to the Curtius Rearrangement , releasing nitrogen gas ( ) and forming an isocyanate ( ) upon heating or shock. -
Nitrogen Density: The oxadiazole ring is nitrogen-rich. High Nitrogen-to-Carbon (N/C) ratios correlate directly with shock sensitivity and explosive power.
Stability Decision Matrix
Before touching the container, assess the physical state of the material using the logic flow below.
Figure 1: Pre-Disposal Assessment Logic. Use this decision tree to determine if the material is safe to handle. If "Evacuate" is reached, secure the lab and contact professional disposal services immediately.
Deactivation Protocol: The Staudinger Reduction
The safest method for deactivating organic azides in the laboratory is the Staudinger Reduction using Triphenylphosphine (
Why this method?
-
Controlled Energy Release: It liberates
gas chemically rather than thermally. -
No Acid Required: Eliminates the risk of
formation. -
Visual Confirmation: Nitrogen evolution provides immediate feedback that the reaction is working.
Reagents & Equipment
| Component | Specification | Purpose |
| Solvent | Dichloromethane (DCM) or THF | Inert carrier solvent. |
| Quenching Agent | Triphenylphosphine ( | Reduces azide to phosphinimine. |
| Vessel | 3-Neck Round Bottom Flask | Allows gas escape and temp monitoring. |
| Safety Gear | Blast Shield, Face Shield, Kevlar Gloves | Protection against detonation/shrapnel. |
Step-by-Step Procedure
Step 1: Preparation & Solubilization
-
Work behind a blast shield in a fume hood.[4]
-
If the azide is solid (and confirmed safe to handle via Fig 1), dissolve it in DCM or THF to a concentration below 0.1 M . High concentrations increase the risk of a runaway exotherm.
Step 2: Controlled Addition
-
Prepare a solution of Triphenylphosphine (
) in the same solvent (1.5 equivalents relative to the azide). -
Slowly add the
solution to the azide solution at room temperature. -
Observation: You should see immediate bubbling (
evolution). This is the "heartbeat" of the deactivation.
Step 3: Reaction Monitoring
-
Stir the mixture at room temperature for at least 3 hours.
-
Validation: Perform a Thin Layer Chromatography (TLC) or crude NMR. The starting material spot (azide) must be completely absent.
-
Note: The product will be an iminophosphorane (or amine if water is present). These are stable organic wastes.
Step 4: Hydrolysis (Optional but Recommended)
-
Add a small amount of water to the reaction mixture to hydrolyze the iminophosphorane to the amine and triphenylphosphine oxide.
Step 5: Final Disposal
-
The resulting mixture contains organic amines and phosphine oxides.[5]
-
Transfer to a waste container labeled: "Deactivated Azide Waste - Contains Solvents and Amines."
-
Dispose of via standard organic solvent waste streams.
Mechanism of Action
Understanding the chemistry ensures you can troubleshoot if "bubbling" does not occur.
Figure 2: The Staudinger Reduction Mechanism. The nucleophilic attack of phosphorus on the terminal nitrogen of the azide leads to a transition state that collapses, expelling nitrogen gas and forming a stable P=N bond.
Emergency Procedures
Spills
-
Solid Spill: Do NOT sweep. Sweeping creates friction. Cover with a sand/soda ash mixture moistened with water. Scoop gently with a plastic (non-sparking) shovel.
-
Solution Spill: Absorb with vermiculite or sand.[6] Do not use paper towels (organic azides drying on paper can form explosive "wicks").
Accidental Exposure
-
Inhalation: Move to fresh air. Acyl azides can hydrolyze in the lungs to release acid.
-
Skin: Wash with soap and water for 15 minutes.[7] Do not use organic solvents (increases absorption).
References
-
University of California, Berkeley. (2021). Standard Operating Procedure: Azide Safety. Office of Environment, Health & Safety.[2] Link
-
Bräse, S., et al. (2005). "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." Angewandte Chemie International Edition, 44(33), 5188–5240. Link
-
Organic Syntheses. (2010). Reduction of Azides to Amines via the Staudinger Reaction. Org. Synth. 2010, 87, 161.[8] Link
-
Keicher, T., & Löbbecke, S. (2013).[9] "Lab-Scale Synthesis of Azido Compounds: Safety Measures and Analysis." Organic Azides: Syntheses and Applications. Link
Sources
- 1. chemistry.unm.edu [chemistry.unm.edu]
- 2. uvic.ca [uvic.ca]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. artscimedia.case.edu [artscimedia.case.edu]
- 5. researchgate.net [researchgate.net]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. fishersci.com [fishersci.com]
- 8. orgsyn.org [orgsyn.org]
- 9. safety.pitt.edu [safety.pitt.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
